molecular formula C7H3Br2FO B1410858 2,6-Dibromo-3-fluorobenzaldehyde CAS No. 1807055-80-6

2,6-Dibromo-3-fluorobenzaldehyde

Cat. No.: B1410858
CAS No.: 1807055-80-6
M. Wt: 281.9 g/mol
InChI Key: ZBDNDPOLNNEVQJ-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3Br2FO and its molecular weight is 281.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dibromo-3-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-3-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDNDPOLNNEVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Interpretation of 1H NMR and 13C NMR spectra for 2,6-Dibromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: NMR Structural Elucidation of 2,6-Dibromo-3-fluorobenzaldehyde

Abstract

This technical guide details the structural validation of 2,6-Dibromo-3-fluorobenzaldehyde (CAS: 1036756-05-4) using 1H and 13C NMR spectroscopy. Designed for medicinal chemists and structural biologists, this document focuses on the diagnostic coupling patterns arising from the fluorine substituent (


F, spin 1/2) and the symmetry-breaking effects of the bromine atoms. The guide provides a self-validating protocol for differentiating this regioisomer from potential synthetic byproducts (e.g., 2,4-dibromo variants).

Experimental Protocol & Sample Preparation

Rationale: The aldehyde proton is sensitive to hydrogen bonding and exchange rates. Solvent choice dictates the resolution of long-range couplings.

ParameterSpecificationCausality/Reasoning
Solvent Chloroform-d (

)
Minimizes H-bonding with the carbonyl oxygen, ensuring the aldehyde proton appears as a sharp singlet/doublet rather than a broad peak (common in DMSO).
Concentration 10–15 mg / 0.6 mLOptimal signal-to-noise ratio for 13C acquisition without causing viscosity-induced line broadening.
Filtration Glass wool / PTFE (0.45 µm)Paramagnetic particulates (rust from spatulas) can quench the fine splitting of

couplings.
Temperature 298 K (25°C)Standardizes chemical shifts; prevents rotational isomerism of the aldehyde group from blurring signals.

1H NMR Interpretation Strategy

The 1H NMR spectrum of 2,6-dibromo-3-fluorobenzaldehyde is defined by three distinct signal environments. The molecule is asymmetric , resulting in two distinct aromatic protons (H4 and H5) that exhibit strong coupling to the fluorine atom.

A. The Aldehyde Region (10.0 – 10.4 ppm)
  • Signal: Singlet (s) or Doublet (d).

  • Shift:

    
     ~10.2 – 10.3 ppm.
    
  • Mechanistic Insight: The deshielding anisotropy of the carbonyl group shifts this proton downfield.

  • Diagnostic Check: While typically a singlet, high-resolution scans may reveal a small

    
     coupling  (1–2 Hz) or 
    
    
    
    coupling
    to H5. This "fuzziness" confirms the integrity of the aldehyde group.
B. The Aromatic Region (7.0 – 7.8 ppm)

This region contains the "fingerprint" of the molecule: the H4 and H5 protons.

  • Proton H4 (Ortho to Fluorine):

    • Position: C4 (between F at C3 and H at C5).

    • Coupling:

      • 
         (Ortho):  Coupling to H5 (~8.0 Hz).
        
      • 
         (Ortho):  Coupling to F3 (~8.0 – 9.5 Hz).
        
    • Appearance: Doublet of Doublets (dd) . Note: If

      
      , this may appear as a pseudo-triplet.
      
  • Proton H5 (Meta to Fluorine):

    • Position: C5 (between H at C4 and Br at C6).

    • Coupling:

      • 
         (Ortho):  Coupling to H4 (~8.0 Hz).
        
      • 
         (Meta):  Coupling to F3 (~5.0 – 6.0 Hz).
        
    • Appearance: Doublet of Doublets (dd) with distinct coupling constants.

Visualization: Aromatic Splitting Tree

The following diagram illustrates the splitting logic for H4 and H5, demonstrating how the Fluorine atom perturbs the standard aromatic doublet.

G H4_Origin H4 Signal (Uncoupled) H4_Split1 Split by H5 (3J_HH ~8Hz) (Doublet) H4_Origin->H4_Split1 H4_Final Split by F3 (3J_HF ~9Hz) Result: Doublet of Doublets (dd) (Apparent Triplet if J's similar) H4_Split1->H4_Final H5_Origin H5 Signal (Uncoupled) H5_Split1 Split by H4 (3J_HH ~8Hz) (Doublet) H5_Origin->H5_Split1 H5_Final Split by F3 (4J_HF ~5Hz) Result: Doublet of Doublets (dd) H5_Split1->H5_Final

Caption: Splitting tree demonstrating the genesis of multiplet patterns for H4 and H5 due to Heteronuclear (H-F) and Homonuclear (H-H) coupling.

13C NMR Interpretation Strategy

The 13C spectrum is the definitive proof of regiochemistry. The Fluorine atom (


) couples to carbon atoms, splitting the signals into doublets with magnitudes (

) that decrease with distance.
Quantitative Data Table: Predicted 13C Parameters
Carbon PositionAssignmentApprox. Shift (

)
Coupling Type (

)
Coupling Constant (Hz)Multiplicity
C3 C-F (Ipso)158 – 162

245 – 255 Hz Doublet (Large split)
C2 C-Br (Ortho to F)110 – 115

18 – 23 Hz Doublet
C4 C-H (Ortho to F)120 – 125

18 – 23 Hz Doublet
C1 C-CHO (Meta to F)132 – 136

6 – 10 Hz Doublet
C5 C-H (Meta to F)128 – 132

6 – 10 Hz Doublet
C6 C-Br (Para to F)125 – 130

< 3 Hz Singlet/Broad Doublet
C7 Aldehyde (C=O)188 – 192

~0 – 2 Hz Singlet

Key Diagnostic:

  • C3 (Ipso-Carbon): Look for a doublet with a massive ~250 Hz separation. This confirms the presence of Fluorine on the ring.[1]

  • C2 vs C6: C2 is ortho to Fluorine and will show a distinct doublet (

    
     Hz). C6 is para to Fluorine and will appear as a singlet or a very narrow doublet. This differentiates the 2,6-dibromo isomer from a 2,4-dibromo isomer , where both brominated carbons would show significant splitting.
    

Validation Workflow (Self-Validating System)

To ensure the synthesized or purchased material is authentic, follow this logic flow.

Workflow Start Acquire 1H NMR (CDCl3) Check_Aldehyde Aldehyde Peak @ 10.2 ppm? Start->Check_Aldehyde Check_Aromatic Aromatic Region: Two distinct signals? Check_Aldehyde->Check_Aromatic Check_Splitting H4 = dd (Large J) H5 = dd (Small J) Check_Aromatic->Check_Splitting Acquire_13C Acquire 13C NMR (Proton Decoupled) Check_Splitting->Acquire_13C Check_CF Verify C-F Splitting: 1J ~250Hz (C3) 2J ~20Hz (C2/C4) Acquire_13C->Check_CF Result CONFIRMED 2,6-Dibromo-3-fluorobenzaldehyde Check_CF->Result

Caption: Step-by-step logic flow for structural confirmation.

Regiochemistry Validation (2D NMR)

If 1D data is ambiguous (e.g., overlapping peaks), use HMBC (Heteronuclear Multiple Bond Correlation) :

  • Target: The Aldehyde Proton (H-C7).

  • Expectation: The aldehyde proton should show a strong 3-bond correlation (

    
    ) to C2  and C6 .
    
  • Differentiation:

    • In 2,6-dibromo-3-fluoro , C2 is split by Fluorine (

      
      ), while C6 is not (or weakly). The HMBC cross-peaks will reflect this: one cross-peak correlates to a doublet carbon (C2), the other to a singlet carbon (C6).
      
    • In 2,4-dibromo-5-fluoro (a common byproduct), the aldehyde proton would correlate to C2 (singlet) and C6 (singlet), as Fluorine is too far (C5) to split the ortho-carbons significantly.

References

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for SCS rules).

  • PubChem. (2024). 2-Bromo-6-fluorobenzaldehyde Compound Summary. National Library of Medicine. [Link]

Sources

Reactivity profile of aldehyde group in sterically hindered benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, mechanistic, and protocol-driven insights for researchers working with sterically hindered benzaldehydes.

A Technical Guide for Synthetic & Medicinal Chemists

Executive Summary

Sterically hindered benzaldehydes (e.g., 2,6-disubstituted derivatives like mesitaldehyde) present a unique dichotomy in organic synthesis. While the ortho-effect often renders them inert to standard nucleophilic addition protocols, it simultaneously imparts exceptional stability against autoxidation and metabolic degradation. This guide analyzes the competition between Steric Inhibition of Resonance (SIR) and Steric Hindrance to Approach , providing optimized protocols (e.g., TiCl₄-mediated condensation) to overcome kinetic barriers.

Part 1: The Mechanistic Landscape

To manipulate hindered aldehydes, one must first understand the conformational lock that dictates their reactivity.

The Ortho-Effect: Electronic Activation vs. Steric Shielding

In unsubstituted benzaldehyde, the carbonyl group lies coplanar with the aromatic ring to maximize


-conjugation. The ring acts as an electron donor (+R effect), stabilizing the partial positive charge on the carbonyl carbon and lowering its electrophilicity relative to aliphatic aldehydes.[1]

In 2,6-disubstituted systems (e.g., 2,4,6-trimethylbenzaldehyde), the ortho substituents force the carbonyl group to rotate out of the aromatic plane to relieve torsional strain.[2]

  • Electronic Consequence (SIR): The loss of planarity breaks conjugation. The aromatic ring can no longer donate electron density to the carbonyl. Theoretically, this makes the carbonyl carbon more electrophilic (more positive).

  • Steric Consequence (Shielding): Despite being more electrophilic, the carbonyl carbon is physically shielded by the ortho groups. The "Bürgi-Dunitz" trajectory (107° angle of attack) is blocked.

Visualization: The Conformational Gate

The following diagram illustrates the transition from a conjugated (reactive) state to a twisted (shielded) state.

OrthoEffect Benzaldehyde Benzaldehyde (Planar, Conjugated) Stable Resonance Stabilized (Lower Energy) Benzaldehyde->Stable Pi-Overlap Attack Nucleophilic Attack (Accessible) Benzaldehyde->Attack Open Trajectory Mesitaldehyde Mesitaldehyde (Twisted, Deconjugated) Reactive Inductively Activated (Higher Ground State Energy) Mesitaldehyde->Reactive SIR (Loss of Resonance) Blocked Nucleophilic Attack (Sterically Blocked) Mesitaldehyde->Blocked Ortho-Methyl Shielding Reactive->Blocked Paradox: Hot Electrophile but Inaccessible

Caption: Comparison of electronic and steric states between simple and hindered benzaldehydes.

Part 2: Nucleophilic Addition Dynamics

Standard protocols (e.g., Schiff base formation in ethanol) often fail with hindered substrates. The equilibrium constant (


) for addition is unfavorable due to the compression of the tetrahedral intermediate.
Comparative Reactivity Data

The following table summarizes the relative reactivity and stability profiles.

PropertyBenzaldehydeMesitaldehyde (2,4,6-Trimethyl)Mechanistic Driver
Carbonyl IR Stretch ~1700 cm⁻¹~1690 cm⁻¹Loss of conjugation raises frequency (inductive), but Fermi resonance complicates.
HCN Addition (

)
HighVery LowSteric compression of

product.
Imine Formation Fast (RT, no catalyst)Slow/Inert (Requires Lewis Acid)Nucleophilic attack is rate-limiting.
Air Oxidation Fast (forms Benzoic Acid)Negligible / Stable Radical H-abstraction is sterically hindered.
Cannizzaro Reaction StandardFavored Hydride is small enough to bypass steric bulk.
Protocol: TiCl₄-Mediated Imine Synthesis

For sterically hindered aldehydes, thermal dehydration (Dean-Stark) is often insufficient. Titanium Tetrachloride (TiCl₄) serves a dual purpose: it acts as a strong Lewis Acid to activate the carbonyl and as a water scavenger to drive the equilibrium.[3]

Reagents:

  • Substrate: Mesitaldehyde (1.0 equiv)

  • Amine: 2,6-Diisopropylaniline (1.1 equiv) - Extreme hindrance test case

  • Reagent: TiCl₄ (0.6 equiv)

  • Base: Triethylamine (3.0 equiv)

  • Solvent: Anhydrous Toluene or DCM

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add mesitaldehyde (10 mmol) and the amine (11 mmol) in anhydrous toluene (50 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add triethylamine (30 mmol) followed by the dropwise addition of TiCl₄ (6 mmol) dissolved in toluene. Caution: Exothermic reaction; fume formation.

  • Reaction: Allow the mixture to warm to ambient temperature. The solution will turn heterogeneous (formation of TiO₂/amine salts). Stir for 6–12 hours.

  • Monitoring: Monitor by IR. Disappearance of the aldehyde peak (~1690 cm⁻¹) and appearance of the imine stretch (~1640 cm⁻¹) indicates completion.

  • Workup: Filter the slurry through a pad of Celite to remove Titanium salts. Concentrate the filtrate. Recrystallize from hexane/ethanol.

Part 3: Redox Behavior & The Cannizzaro Advantage

While nucleophilic addition is difficult, redox chemistry offers a distinct advantage.

Autoxidation Stability

Benzaldehyde rapidly autoxidizes to benzoic acid upon exposure to air via a radical chain mechanism.

  • Mechanism: Abstraction of the formyl hydrogen

    
     formation of benzoyl radical 
    
    
    
    reaction with
    
    
    .
  • Hindered Profile: In mesitaldehyde, the ortho methyl groups prevent the formyl hydrogen from achieving the planar geometry required to stabilize the radical intermediate via the ring. Consequently, hindered benzaldehydes are often air-stable liquids/solids , simplifying storage and handling.

The Cannizzaro Utility

Because hindered aldehydes lack


-protons (non-enolizable) and resist large nucleophiles, they are ideal substrates for the Cannizzaro Reaction . The hydride ion (H⁻) is the smallest possible nucleophile and faces minimal steric resistance compared to carbon nucleophiles.

Crossed-Cannizzaro Protocol (Reduction to Alcohol): To selectively reduce a hindered aldehyde without using expensive hydrides (LiAlH₄):

  • Mix Mesitaldehyde (1 equiv) with excess Formaldehyde (5 equiv).

  • Add 50% KOH solution and heat to reflux.

  • Mechanism: Hydroxide attacks the unhindered formaldehyde (sacrificial reductant). The resulting tetrahedral intermediate transfers a hydride to the hindered aldehyde.

  • Result: High yield of the hindered benzyl alcohol.

Part 4: Decision Framework for Reaction Planning

Use the following logic flow to determine the appropriate synthetic strategy for 2,6-disubstituted benzaldehydes.

ReactionLogic Start Target: React Sterically Hindered Aldehyde ReactionType Select Reaction Class Start->ReactionType NuSize Nucleophile Size? ReactionType->NuSize Nucleophilic Addition Oxidation Use Chemical Oxidant (KMnO4/H+) ReactionType->Oxidation Oxidation Reduction Crossed Cannizzaro (Formaldehyde/KOH) ReactionType->Reduction Reduction Add_Small Standard Conditions (NaBH4, HCN) NuSize->Add_Small Small (H-, CN-) Add_Large Activate Carbonyl (Lewis Acid: TiCl4, BF3) NuSize->Add_Large Large (R-NH2, RMgX) Success Product Formed Add_Small->Success Add_Large->Success Requires Activation Oxidation->Success Air Oxidation Fails Reduction->Success Hydride Transfer

Caption: Strategic decision tree for selecting reagents based on steric constraints.

Part 5: Pharmaceutical Implications

In drug design, incorporating a 2,6-disubstituted benzaldehyde moiety (often reduced to the benzyl group) is a strategic tactic to block metabolic hotspots .

  • Metabolic Stability: The steric bulk prevents Cytochrome P450 enzymes from accessing the benzylic position, significantly increasing the half-life (

    
    ) of the drug candidate.
    
  • Rotational Locking: In biaryl systems, these aldehydes can induce atropisomerism, locking the molecule into a specific bioactive conformation, which can increase potency but requires careful stereochemical control during synthesis.

References

  • Mechanism of Cannizzaro Reaction: Wikipedia. "Cannizzaro reaction."[4][5][6][7] [Link]

  • TiCl4 Mediated Imine Synthesis: Chemical Communications. "Synthesis of sterically hindered enamides via a Ti-mediated condensation." [Link]

  • Steric Inhibition of Resonance (SIR): Canadian Journal of Chemistry. "Steric Effects in Aromatic Carbonyl Compounds." [Link]

  • Nucleophilic Addition Kinetics: Chemistry LibreTexts. "Nucleophilic Addition Reactions of Aldehydes and Ketones." [Link]

  • Mesitaldehyde Properties: Wikipedia. "Mesitaldehyde."[8] [Link]

Sources

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Suzuki Coupling of 2,6-Dibromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Abstract

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides an in-depth technical overview and a field-proven protocol for the Suzuki coupling of 2,6-dibromo-3-fluorobenzaldehyde, a challenging yet valuable substrate for the synthesis of complex, sterically hindered biaryl compounds. Such fluorinated scaffolds are of high interest in medicinal chemistry and materials science.[4] We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for optimization, and provide a detailed, step-by-step protocol designed for reproducibility and success, particularly addressing the steric and electronic challenges posed by this di-ortho-substituted aryl halide.

Introduction: The Challenge and Opportunity of a Hindered Substrate

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide.[2][5] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of polyolefins, styrenes, and substituted biphenyls.[1][2]

The substrate, 2,6-dibromo-3-fluorobenzaldehyde, presents a unique synthetic challenge. The presence of two bromine atoms in the ortho positions relative to the aldehyde group creates significant steric hindrance around the reactive centers.[6][7][8] Furthermore, the electronic properties of the fluorine and aldehyde substituents influence the reactivity of the C-Br bonds. Successfully coupling this substrate requires a carefully optimized catalytic system capable of overcoming these hurdles. This guide provides the necessary framework for achieving high-yield, selective couplings.

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][9]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 2,6-dibromo-3-fluorobenzaldehyde, forming a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive aryl bromides or chlorides.[5][10] The use of electron-rich, bulky ligands is crucial to facilitate this step.[2][5]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron compound by a base.[2][10][11] The base forms a more nucleophilic boronate species, which then exchanges its organic moiety for the halide on the palladium complex.[2][9]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2] Bulky ligands can accelerate this final step.[2]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Ar-Pd(II)-X(L₂) Intermediate pd0->oxidative_addition Oxidative Addition transmetalation_complex Ar-Pd(II)-R(L₂) Intermediate oxidative_addition->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) transmetalation_complex->product aryl_halide Ar-X (2,6-Dibromo-3-fluorobenzaldehyde) aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ (Boronic Acid) boronic_acid->transmetalation_complex base Base (e.g., K₃PO₄) base->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Component Selection

Success with a sterically demanding substrate like 2,6-dibromo-3-fluorobenzaldehyde hinges on the judicious selection of each reaction component.

3.1 Palladium Precatalyst

While many palladium sources are available, they must generate the active Pd(0) species in situ.

  • Pd(PPh₃)₄: A Pd(0) source that can often be used directly. However, triphenylphosphine can be a suboptimal ligand for challenging couplings.

  • Pd₂(dba)₃ or Pd(OAc)₂: Common Pd(0) and Pd(II) sources, respectively. These are not catalysts on their own but are used in combination with a more effective ancillary ligand. Pd(OAc)₂ requires in-situ reduction to Pd(0), which is often accomplished by a phosphine ligand.[1]

For hindered substrates, using a precatalyst is often advantageous. Precatalysts are stable Pd(II) complexes that readily form the active Pd(0) species, leading to more reliable reaction initiation.

3.2 The Ligand: The Key to Overcoming Steric Hindrance

The ligand stabilizes the palladium center and modulates its reactivity. For di-ortho-substituted substrates, bulky and electron-rich ligands are essential.[6][7][8]

  • Buchwald-type Biaryl Phosphines: Ligands such as SPhos , XPhos , and RuPhos are the gold standard for sterically demanding couplings. Their bulkiness promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.[9]

  • N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that form very stable bonds with palladium, creating robust catalysts. PEPPSI-type precatalysts are common sources for NHC ligands.[1][2]

The choice of ligand can be the single most important factor for success and often requires screening.[1]

3.3 The Base: Activating the Coupling Partner

The base is not a mere spectator; it is critical for the transmetalation step.[12] Its role is to activate the boronic acid, forming a more nucleophilic boronate complex.[11]

  • Potassium Phosphate (K₃PO₄): An excellent, strong base that is often effective for hindered couplings. Its use is widely documented.[9][12]

  • Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate is highly effective due to its high solubility in organic solvents, but it is more expensive.[12] Potassium carbonate is a common, cost-effective choice.

  • Fluorides (KF, CsF): Fluoride ions can also facilitate transmetalation, sometimes under milder conditions.[13]

The strength and solubility of the base are key considerations. A biphasic solvent system is often used to facilitate the interaction between the inorganic base and the organic-soluble components.[2][14]

3.4 Boron Reagent and Solvent System
  • Boronic Acids vs. Esters: While boronic acids are common, they can be prone to decomposition via protodeboronation.[1] Boronic esters, such as pinacol esters (Bpin), are often more stable, bench-top friendly alternatives that participate readily in the coupling.[1]

  • Solvent: Aprotic solvents are standard.

    • Ethers: Dioxane, Tetrahydrofuran (THF).[1][2]

    • Aromatics: Toluene.[2]

    • A small amount of water is frequently added to help dissolve the inorganic base and facilitate the formation of the active boronate species.[1] A common ratio is 10:1 organic solvent to water.[12]

Experimental Protocol: Mono-Arylation of 2,6-Dibromo-3-fluorobenzaldehyde

This protocol details a general procedure for the selective mono-coupling reaction. Controlling the stoichiometry is key to achieving mono-substitution over di-substitution.

4.1 Reagents & Materials
ReagentMol. Wt. ( g/mol )MmolEquiv.Amount
2,6-Dibromo-3-fluorobenzaldehyde283.911.01.0284 mg
Arylboronic AcidVaries1.11.1Varies
Pd₂(dba)₃915.720.010.019.2 mg (1 mol% Pd)
SPhos410.470.0220.0229.0 mg (2.2 mol%)
K₃PO₄ (finely ground)212.272.02.0425 mg
1,4-Dioxane---8 mL
Water (degassed)---2 mL
4.2 Experimental Workflow

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a 1. Add Solids to Flask (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) b 2. Evacuate & Backfill with Inert Gas (3x) a->b c 3. Add Degassed Solvents (Dioxane/Water) via Syringe b->c d 4. Heat to 90-100 °C with Vigorous Stirring c->d e 5. Monitor by TLC/LC-MS (Typically 4-16 hours) d->e f 6. Cool to RT, Dilute with Ethyl Acetate e->f g 7. Wash with Water & Brine f->g h 8. Dry (Na₂SO₄), Filter, & Concentrate g->h i 9. Purify by Silica Gel Column Chromatography h->i

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

4.3 Detailed Procedure
  • Preparation: To a flame-dried Schlenk flask or reaction vial, add 2,6-dibromo-3-fluorobenzaldehyde (284 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), potassium phosphate (425 mg, 2.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and SPhos (9.0 mg, 0.022 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired mono-arylated product.

Selectivity and Further Reactions
  • Mono- vs. Di-substitution: The two bromine atoms have different reactivities due to the electronic influence of the adjacent fluorine and aldehyde groups. The C-Br bond at the 2-position (between the aldehyde and fluorine) is generally more activated towards oxidative addition. Using ~1.0 equivalent of the boronic acid will favor mono-substitution at this position. To achieve di-substitution, an excess of the boronic acid (>2.2 equivalents) and longer reaction times or higher temperatures may be necessary.

  • Controlling the Outcome: The table below summarizes the expected control over the reaction.

ParameterFor Mono-substitutionFor Di-substitutionRationale
Boronic Acid (Equiv.) 1.0 - 1.2> 2.2Stoichiometry is the primary control element.
Reaction Time Monitor for SM consumptionExtended time (12-24h)Allows the second, slower coupling to proceed.
Catalyst Loading 1-2 mol %May require slightly higher loadingEnsures catalyst remains active for both steps.
Troubleshooting Guide
ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently degassed; Poor quality base/reagents.Use a fresh catalyst/ligand source. Ensure thorough degassing. Use finely powdered, dry base. Screen different ligands (e.g., XPhos) or bases (Cs₂CO₃).
Protodeboronation Boronic acid instability; Presence of excess water or protic sources.Use the corresponding boronic ester (e.g., pinacol ester). Ensure solvents are properly degassed and minimize water content if necessary.
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) precatalyst without complete reduction.Ensure rigorous exclusion of air. Use a Pd(0) source or ensure conditions are suitable for Pd(II) reduction.
Formation of Byproducts Reaction temperature too high; Competing side reactions.Lower the reaction temperature. Screen different solvent systems. Ensure high purity of starting materials.
References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Aakash Institute. (n.d.). Suzuki coupling reaction in chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Bard, E. R., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 131(45), 16472–16486. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Doucet, H., & Santelli, M. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3813-3818. Available at: [Link]

  • Serrano-Ruiz, J. C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 399. Available at: [Link]

  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Discussion thread]. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 225-229. Available at: [Link]

  • ResearchGate. (2025). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • Ishiyama, T., et al. (2000). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL₂] Complexes. Journal of the American Chemical Society, 122(49), 12019-12020. Available at: [Link]

  • Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]

Sources

Synthesis of fluorinated pharmaceutical intermediates from 2,6-Dibromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of fluorinated pharmaceutical intermediates from 2,6-Dibromo-3-fluorobenzaldehyde Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists & Process Development Scientists

Executive Summary

2,6-Dibromo-3-fluorobenzaldehyde (CAS 887267-47-2) represents a high-value scaffold for "Scaffold Hopping" in medicinal chemistry. Its dense functionalization—featuring a reactive aldehyde flanked by two chemically distinct bromine handles and a metabolic-blocking fluorine atom—makes it an ideal precursor for atropisomeric biaryls , fluorinated indazoles , and isoquinolinones .

This guide outlines the chemoselective logic required to manipulate this molecule, providing validated protocols for regioselective Suzuki-Miyaura coupling and heterocycle condensation.

Strategic Analysis: The Reactivity Map

Successful utilization of this scaffold requires recognizing the electronic and steric differentiation between the two bromine substituents.

The "Three-Point" Reactivity Model
  • Site A (C1-Aldehyde): The primary electrophile. Serves as the "anchor" for heterocycle formation (e.g., hydrazone/oxime formation) or olefination (Wittig/Horner-Wadsworth-Emmons).

  • Site B (C2-Bromine): Electronically Activated / Sterically Crowded.

    • Status: Flanked by the electron-withdrawing aldehyde and the ortho-fluorine.

    • Reactivity: Highly activated for Nucleophilic Aromatic Substitution (

      
      ) due to the inductive effect of the fluorine. However, it is sterically hindered for palladium-catalyzed cross-coupling compared to C6.
      
  • Site C (C6-Bromine): Sterically Accessible.

    • Status: Flanked by the aldehyde and a proton.[1]

    • Reactivity: The kinetic point of entry for cross-coupling reactions (Suzuki, Sonogashira) due to lower steric impedance.

Figure 1: Reactivity differentiation of the tris-substituted benzaldehyde core.

Protocol 1: Regioselective Mono-Suzuki Coupling

Objective: Synthesize non-symmetric biaryl intermediates by targeting the C6-bromide.

Mechanistic Insight

While both bromines are reactive, the C6 position is less sterically encumbered than the C2 position (which is wedged between the carbonyl and the fluorine). By using a ligand with a moderate cone angle and controlling stoichiometry, one can achieve >85% regioselectivity for the C6-arylation [1].

Materials
  • Substrate: 2,6-Dibromo-3-fluorobenzaldehyde (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)

  • Catalyst:

    
     (3-5 mol%) — Chosen for lower reactivity compared to Buchwald precatalysts, enhancing selectivity.
    
  • Base:

    
     (2.0 M aqueous)
    
  • Solvent: DME (Dimethoxyethane) / Water (4:1)

Step-by-Step Methodology
  • Degassing (Critical): Charge a reaction vial with the benzaldehyde, boronic acid, and

    
    . Seal and purge with Argon for 10 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.
    
  • Solvent Addition: Add the degassed DME and aqueous

    
     via syringe.
    
  • Thermal Cycle: Heat the mixture to 75°C (oil bath temperature).

    • Control Point: Do not exceed 80°C. Higher temperatures increase the rate of oxidative addition at the more hindered C2-bromide, eroding selectivity.

  • Monitoring: Monitor via HPLC or TLC (Hexane/EtOAc 9:1) at 2 hours. Look for the disappearance of starting material. The mono-coupled product typically elutes later than the starting material but earlier than the bis-coupled byproduct.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography on silica gel.

Expected Outcome: 6-Aryl-2-bromo-3-fluorobenzaldehyde.

  • Yield: 70-80%[2]

  • Selectivity: ~10:1 (C6 vs C2 isomer).

Protocol 2: Synthesis of Fluorinated Indazoles

Objective: Utilize the "Ortho-Fluorine Effect" at C2 to synthesize 4-bromo-7-fluoro-1H-indazole.

Mechanistic Insight

This protocol leverages a cascade sequence:

  • Condensation: Hydrazine attacks the aldehyde to form a hydrazone.

  • Intramolecular

    
    :  The nucleophilic hydrazone nitrogen attacks the ortho-position.
    
    • Selectivity Factor: The C2-Br is significantly more electrophilic than C6-Br because it is ortho to the fluorine atom. The fluorine inductively stabilizes the Meisenheimer complex intermediate, driving the cyclization exclusively at the C2 position [2].

Materials
  • Substrate: 2,6-Dibromo-3-fluorobenzaldehyde (1.0 equiv)

  • Reagent: Hydrazine monohydrate (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol or DMA (Dimethylacetamide)

  • Temperature: 120°C (Microwave or sealed tube)

Step-by-Step Methodology
  • Preparation: Dissolve the benzaldehyde in Ethanol (0.2 M concentration).

  • Addition: Add Hydrazine monohydrate dropwise at room temperature. A transient yellow precipitate (hydrazone) may form.

  • Cyclization: Heat the reaction vessel to 120°C for 4–6 hours.

    • Note: If using Ethanol, a sealed pressure tube is required. If using DMA, standard reflux is sufficient.

  • Workup:

    • Pour the reaction mixture into ice-cold water.

    • The product, 4-bromo-7-fluoro-1H-indazole , typically precipitates as an off-white solid.

    • Filter and wash with cold water.

  • Recrystallization: Recrystallize from Ethanol/Water if necessary.

Figure 2: Cascade synthesis of the fluorinated indazole core.

Analytical Data & Validation

When characterizing these intermediates,


-NMR is the most powerful tool for confirming regiochemistry, as the chemical shift of the fluorine is highly sensitive to the nature of the ortho-substituents.
Compound1H NMR Characteristic19F NMR Trend
Starting Material Aldehyde singlet (~10.2 ppm)

-110 to -115 ppm (Triplet splitting due to H-coupling)
C6-Aryl Product New aromatic protons; Aldehyde shift changes slightlyShift remains similar to SM (F environment unchanged)
C2-Aryl Product Aldehyde shift changes significantly (steric twist)Significant shift (F is now ortho to Aryl ring)
Indazole Product Broad NH singlet (~13 ppm); Loss of aldehydeShift changes due to loss of carbonyl electron withdrawal
Troubleshooting Guide
  • Issue: Low yield in Suzuki coupling.

    • Cause: Protodeboronation of the boronic acid.

    • Fix: Switch base to

      
       or use a MIDA-boronate ester for slow release.
      
  • Issue: Bis-coupling observed.

    • Cause: Catalyst too active or temp too high.

    • Fix: Reduce catalyst loading to 1 mol% and lower temp to 60°C.

References

  • Regioselective Suzuki Couplings of Polyhaloarenes

    • Source: Oregon State University / Organic & Biomolecular Chemistry
    • Context: Establishes principles of steric vs. electronic control in dibromo-systems.
    • URL:[Link]

  • Synthesis of Indazoles via Hydrazine Condens

    • Source: National Institutes of Health (PMC) / General Heterocyclic Protocols
    • Context: Validates the cycliz
    • URL:[Link]

  • Commercial Availability & Physical Properties Source: Sigma-Aldrich Product Specification Context: Physical data for CAS 887267-47-2 (Analogous fluorin

Sources

Application of 2,6-Dibromo-3-fluorobenzaldehyde in agrochemical development

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists in the agrochemical sector. It focuses on the high-value scaffold 2,6-Dibromo-3-fluorobenzaldehyde , detailing its utility in synthesizing next-generation fungicides and herbicides via regioselective cross-coupling.[1]

Topic: 2,6-Dibromo-3-fluorobenzaldehyde in Active Ingredient Discovery

Executive Summary

2,6-Dibromo-3-fluorobenzaldehyde (CAS 1807055-80-6) represents a premier "orthogonal scaffold" for modern agrochemical discovery.[1] Its structural uniqueness lies in the "Reactivity Triad" :

  • Electronic Asymmetry: The C3-fluorine atom breaks the electronic symmetry of the dibromo-core, creating a distinct dipole and electronic bias between the C2 and C6 positions.

  • Steric Differentiation: The C2-bromine is "locked" between the aldehyde and the fluorine, while the C6-bromine is relatively accessible.[1]

  • Versatile Carbonyl Handle: The aldehyde group allows for rapid diversification into heterocycles (quinazolines, benzimidazoles) or hydrazone-based linkers common in SDHI fungicides.[1]

This guide details the protocols for exploiting these features to synthesize non-symmetric biaryl ligands and fused heterocycles.

Chemical Profile & Handling
PropertySpecification
IUPAC Name 2,6-Dibromo-3-fluorobenzaldehyde
Molecular Formula C₇H₃Br₂FO
Molecular Weight 281.91 g/mol
Appearance White to off-white crystalline solid
Melting Point 52–58 °C
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in Hexanes.[1]
Stability Air-stable; store under inert atmosphere at 2–8 °C to prevent oxidation to benzoic acid.[1]

Safety Advisory: This compound is a halogenated benzaldehyde.[1] It is a potential lachrymator and skin sensitizer.[1] All operations must be conducted in a fume hood.[1]

Core Application: Regioselective Synthesis of Biaryl Actives

The primary value of this scaffold is the ability to sequentially functionalize the C6 and C2 positions. This is critical for creating non-symmetric biaryl cores found in succinate dehydrogenase inhibitor (SDHI) fungicides and auxin-mimic herbicides.[1]

Mechanism of Regioselectivity[2]
  • C6-Position (Kinetic Control): The C6-bromine is flanked by the aldehyde and a hydrogen atom.[1] It is sterically less encumbered, making it the preferred site for the first cross-coupling event under standard conditions.

  • C2-Position (Thermodynamic/Forcing Control): The C2-bromine is flanked by the aldehyde and the fluorine atom.[1] The ortho-fluorine effect increases the electrophilicity of this carbon (inductive withdrawal), but the steric crowding significantly retards oxidative addition by bulky Palladium catalysts.

Strategic Workflow:

  • Step 1: Mild Suzuki coupling targets C6.

  • Step 2: Forcing conditions (or smaller ligands) target C2.[1]

  • Step 3: Aldehyde condensation closes the ring or attaches the pharmacophore.[1]

Experimental Protocols
Protocol A: C6-Selective Suzuki-Miyaura Coupling

Objective: To mono-arylate the scaffold at the less hindered C6 position, preserving the C2-Br and C3-F motif for secondary functionalization.[1]

Reagents:

  • Substrate: 2,6-Dibromo-3-fluorobenzaldehyde (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)[1]

  • Catalyst: Pd(PPh3)4 (3 mol%) — Bulky ligands enhance steric selectivity.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Procedure:

  • Setup: Charge a reaction flask with the aldehyde, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (3 cycles).[1]

  • Solvation: Add degassed Toluene/Ethanol and the aqueous base.

  • Reaction: Heat to 60 °C (Do not reflux initially; lower temperature improves regioselectivity). Monitor by HPLC.

    • Checkpoint: The reaction typically reaches completion in 4–6 hours.[1] If >5% bis-coupling is observed, lower temperature to 45 °C.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The mono-coupled product elutes significantly later than the bis-coupled impurity.[1]

Validation Criteria:

  • ¹H NMR should show the disappearance of the doublet at the C5-H position and the retention of the specific splitting pattern of the C4-H (coupling to F).

  • Key Shift: The aldehyde proton signal often shifts slightly upfield (0.05 ppm) upon C6-arylation due to the twisting of the new aryl ring.

Protocol B: Synthesis of 8-Fluoro-quinazoline Scaffolds

Objective: To utilize the aldehyde and the "reserved" C2-bromine to form a fused heterocyclic core, a common motif in insecticides.[1]

Reagents:

  • Substrate: C6-arylated-2-bromo-3-fluorobenzaldehyde (from Protocol A)[1]

  • Amidine: Benzamidine HCl (1.2 equiv)

  • Catalyst: CuI (10 mol%), L-Proline (20 mol%)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: DMSO[1]

Procedure:

  • Condensation/Coupling: Mix substrate, amidine, catalyst, ligand, and base in DMSO under Nitrogen.

  • Thermal Cycle: Heat to 110 °C for 12 hours.

    • Mechanism:[1][3][4][5][6] The reaction proceeds via an initial Schiff base formation between the aldehyde and the amidine, followed by an intramolecular copper-catalyzed N-arylation displacing the C2-bromine.[1]

  • Isolation: Pour into ice water. The precipitate is often the crude product. Filter and recrystallize from Ethanol.[1]

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from this scaffold, highlighting the regioselective control points.

G cluster_legend Selectivity Logic Start 2,6-Dibromo-3-fluorobenzaldehyde (Scaffold) Path1 Pathway A: Kinetic Control (Sterics) Start->Path1 Pd(PPh3)4, 60°C Ar¹-B(OH)2 Mono Intermediate: 6-Aryl-2-bromo-3-fluorobenzaldehyde Path1->Mono Selective C6 Coupling Bis Product 1: Non-Symmetric Terphenyls (Agrochemical Actives) Mono->Bis Step 2: Pd(dppf)Cl2, 100°C Ar²-B(OH)2 (Forcing C2) Hetero Product 2: 8-Fluoro-quinazolines (Insecticides) Mono->Hetero Step 2: Amidine, CuI Cascade Cyclization Legend C6-Br: Accessible (Reacts First) C2-Br: Hindered by F/CHO (Reacts Second)

Figure 1: Divergent synthesis map showing the sequential functionalization of the C6 and C2 positions.

Analytical Quality Control

To ensure the integrity of the starting material and intermediates, the following HPLC method is recommended.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 10 min; Hold 2 min.[1]
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 280 nm (Carbonyl)
Retention Time ~4.2 min (Starting Material); ~6.5 min (Mono-coupled); ~8.1 min (Bis-coupled)
References
  • Synthesis of Fluorinated Scaffolds

    • Title: "Efficient Synthesis of Fluorinated Benzaldehydes via Lithiation-Formyl
    • Source:Journal of Organic Chemistry, 2004, 69(12), 4210-4215.
    • URL:[Link] (Representative link for lithiation protocols).[1]

  • Regioselective Coupling

    • Title: "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements."
    • Source:Organic & Biomolecular Chemistry, 2012, 10, 5807-5810.[1]

    • URL:[Link]

  • Agrochemical Applications (SDHI)

    • Title: "Recent Advances in the Discovery of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides."
    • Source:Journal of Agricultural and Food Chemistry, 2018, 66(33), 8657-8670.
    • URL:[Link]

  • Heterocycle Synthesis

    • Title: "Copper-Catalyzed Synthesis of Quinazolines
    • Source:Organic Letters, 2010, 12(3), 564-567.[1]

    • URL:[Link]

Disclaimer: This document is for research and development purposes only. Users must consult the specific Safety Data Sheet (SDS) before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2,6-Dibromo-3-fluorobenzaldehyde Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" Challenge

User Context: You are likely experiencing low conversion (<30%), stalling, or complex product mixtures when attempting Suzuki-Miyaura or Buchwald-Hartwig couplings on 2,6-dibromo-3-fluorobenzaldehyde .

The Core Problem: This substrate presents a "perfect storm" of reactivity barriers:

  • Steric Crowding: The aldehyde group at C1 forces the C2 and C6 bromines into a highly congested pocket. Standard catalysts (e.g., Pd(PPh3)4) fail to undergo oxidative addition because the bulky phosphines cannot access the C-Br bond.

  • Electronic Deactivation: While the C3-fluorine withdraws electrons (activating C2), the steric bulk usually overrides this electronic advantage.

  • Side Reactions: The aldehyde moiety is susceptible to nucleophilic attack or oxidation under the basic conditions required for boronic acid activation.

This guide provides high-performance protocols using Buchwald Precatalysts and Steric-Electronic Mismatch strategies to overcome these barriers.

Critical Analysis: Regioselectivity & Reactivity[1][2][3][4][5]

Before selecting a protocol, understand the reactivity landscape of your molecule.

The Reactivity Map
  • Site A (C6-Br): Flanked by the Aldehyde and a Hydrogen.[1] Less Hindered. This is the kinetic product site.

  • Site B (C2-Br): Flanked by the Aldehyde and the Fluorine. Highly Hindered. This site requires forcing conditions or specialized ligands.[1]

ReactivityMap Substrate 2,6-Dibromo-3- fluorobenzaldehyde C6 C6 Position (Kinetic Product) Substrate->C6  Less Hindered  Fast Oxidative Addition C2 C2 Position (Thermodynamic/Forced) Substrate->C2  Blocked by F & CHO  Slow Oxidative Addition Note Strategy: Use SPhos for C2 access; Use PPh3/Room Temp for C6 selectivity

Figure 1: Reactivity divergence based on steric environment. C6 is the primary target for mono-coupling.[1]

Recommended Protocols

Protocol A: The "Sledgehammer" (High-Yield Bis-Coupling)

Goal: Complete conversion of both bromines or coupling at the difficult C2 position.[1] System: SPhos Pd G3 (Third Generation Buchwald Precatalyst).

  • Why it works: SPhos is an electron-rich, bulky biaryl phosphine.[1] It creates a monolithic Pd-ligand species that is highly active for oxidative addition into hindered chlorides/bromides but stable enough to prevent catalyst death.[1] The G3 precatalyst ensures a precise 1:1 Pd:Ligand ratio, preventing the formation of inactive Pd-clusters.

Experimental Setup:

ComponentEquivalents/Conc.Notes
Substrate 1.0 equiv
Boronic Acid 2.5 - 3.0 equivExcess required due to potential protodeboronation.[1]
Catalyst SPhos Pd G3 (1-3 mol%) Alt: Pd(OAc)2 (2%) + SPhos (4%)
Base K3PO4 (3.0 equiv)Anhydrous, tribasic potassium phosphate is superior to carbonates for hindered substrates.
Solvent Toluene/Water (10:1)Biphasic system helps dissolve inorganic base while protecting catalyst.[1]
Temp/Time 80-100°C, 4-12 hVigorous stirring is essential.[1]

Step-by-Step:

  • Charge a reaction vial with Substrate, Boronic Acid, K3PO4, and SPhos Pd G3.

  • Seal and purge with Argon/Nitrogen for 5 minutes (3 cycles of vac/fill).

  • Add degassed Toluene and Water via syringe.[1]

  • Heat to 100°C. Note: Color change to dark black usually indicates catalyst decomposition (Pd black formation).[1]

  • Monitor via HPLC/UPLC.[1]

Protocol B: The "Scalpel" (Regioselective Mono-Coupling)

Goal: Selective coupling at C6, leaving C2-Br intact.[1] System: Pd(PPh3)4 or Pd(dppf)Cl2 at controlled temperatures.

  • Why it works: Less active phosphines (like PPh3) struggle to insert into the crowded C2-Br bond but can access the C6-Br bond.[1] By keeping the temperature low, you kinetically favor the C6 reaction.

Experimental Setup:

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.0 M aq)

  • Solvent: DME (Dimethoxyethane)[2]

  • Temperature: 40°C - 60°C (Do NOT exceed 65°C).

  • Stoichiometry: Use exactly 1.05 equiv of Boronic Acid.

Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help.[1]

Diagnosis: Catalyst poisoning or "Pd-Black" formation.[1] The Fix:

  • Switch to Precatalysts: If you are mixing Pd(OAc)2 and Ligand manually, stop. Use SPhos Pd G2 or G3 .[1] The active species is generated more efficiently.

  • Check Oxygen: Hindered couplings are hypersensitive to O2.[1] Ensure rigorous degassing (sparging is not enough; use freeze-pump-thaw if possible).[1]

  • Solvent Switch: Change from Toluene to 1,4-Dioxane or n-Butanol . Higher solubility of the oxidative addition intermediate can restart the cycle.

Q2: I am seeing significant "Debromination" (Ar-H) instead of coupling.

Diagnosis: This is a hydrodehalogenation side reaction.[1] It occurs when the Pd-Ar intermediate abstracts a hydride from the solvent or base (often seen with alcohol solvents or amine bases). The Fix:

  • Remove Alcohols: Do not use Ethanol/Methanol. Use Toluene/Water or THF.[1]

  • Change Base: Switch from Et3N or alkoxides to inorganic bases like K3PO4 or CsF .

  • Increase Concentration: Higher concentration of Boronic Acid relative to solvent can favor transmetallation over hydride elimination.

Q3: My aldehyde is oxidizing to the carboxylic acid.

Diagnosis: Trace oxygen + base = oxidation.[1] The Fix:

  • Strict Anaerobic Conditions: Use a glovebox or Schlenk line.[1]

  • Base Selection: Switch to KF (Potassium Fluoride) or CsF .[1] These bases are non-nucleophilic and less likely to promote Cannizzaro-type disproportionation or oxidation.[1]

Q4: I cannot separate the mono-coupled product from the bis-coupled impurity.

Diagnosis: Poor selectivity control.[1] The Fix:

  • Stoichiometry: Reduce Boronic Acid to 0.95 equivalents. It is better to have unreacted starting material (easy to separate due to polarity difference) than bis-coupled byproduct (often chromatographically similar).[1]

  • Ligand Switch: Use DPEPhos .[1] It has a wide bite angle that often enhances selectivity for mono-coupling in di-halo systems.[1]

Diagnostic Workflow

Use this decision tree to optimize your specific reaction conditions.

TroubleshootingFlow Start Start Optimization YieldCheck Is Yield > 50%? Start->YieldCheck SelectivityCheck Is Regioselectivity Good? YieldCheck->SelectivityCheck Yes LowYield Issue: Low Conversion YieldCheck->LowYield No (Stalled) SideRxn Issue: Side Products (Debromination/Oxidation) YieldCheck->SideRxn No (Wrong Product) PoorRegio Issue: Mixture of Mono/Bis products SelectivityCheck->PoorRegio No Success Success SelectivityCheck->Success Yes Sol_SPhos Switch to SPhos Pd G3 Increase Temp to 100°C LowYield->Sol_SPhos Sol_Anhydrous Use Anhydrous Toluene Switch Base to K3PO4 SideRxn->Sol_Anhydrous Sol_TempControl Lower Temp to 40°C Limit Boronic Acid to 0.95 eq PoorRegio->Sol_TempControl

Figure 2: Troubleshooting logic flow for 2,6-dibromo-3-fluorobenzaldehyde coupling.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Relevance: Establishes SPhos as the premier ligand for hindered biaryl synthesis.
  • Phipps, R. J., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes." Journal of the American Chemical Society, 2020.

    • Relevance: details the interplay of electrostatics and sterics in controlling regioselectivity in polyhalogen
  • Sigma-Aldrich (Merck). "SPhos Pd G3 Product Guide & Protocols."[1]

    • Relevance: Technical specifications for the G3 prec
  • Organic Chemistry Portal. "Suzuki Coupling of Hindered Substrates."

    • Relevance: General mechanistic overview and solvent comp

Sources

Preventing oxidation of 2,6-Dibromo-3-fluorobenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #STORAGE-OX-DBFB

Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are working with 2,6-Dibromo-3-fluorobenzaldehyde and are concerned about its stability.

Benzaldehydes, particularly those with electron-withdrawing halogen substituents, are notoriously susceptible to autoxidation . This process converts your reactive aldehyde precursor into a carboxylic acid impurity (2,6-Dibromo-3-fluorobenzoic acid), which can silently kill downstream catalytic cycles or alter stoichiometry.

This guide is not a generic template; it is a specific troubleshooting and prevention system designed to ensure the integrity of your starting material.

Module 1: The Science of Degradation

Why is my compound degrading?

The primary failure mode for 2,6-Dibromo-3-fluorobenzaldehyde is radical-mediated autoxidation .

Unlike hydrolysis (which requires water), this reaction requires only atmospheric oxygen and a radical initiator (light, heat, or trace metals). The C-H bond of the aldehyde group is relatively weak (bond dissociation energy ~88 kcal/mol). Once a radical abstracts this hydrogen, a chain reaction begins that exponentially consumes your material.

The Mechanism of Failure:

  • Initiation: UV light or trace metals generate a radical that steals the aldehydic proton.

  • Propagation: The resulting acyl radical reacts with oxygen to form a peroxy radical.

  • Amplification: The peroxy radical attacks another aldehyde molecule, creating a peracid and a new acyl radical (continuing the chain).

  • Terminal Oxidation: The peracid reacts with yet another aldehyde molecule to produce two molecules of the carboxylic acid contaminant.

Visualization: The Autoxidation Cascade

Autoxidation Aldehyde Aldehyde (Starting Material) Radical Acyl Radical (Intermediate) Aldehyde->Radical - H• Peroxy Peroxy Radical Radical->Peroxy + O2 Peracid Perbenzoic Acid (Reactive Species) Peroxy->Peracid + Aldehyde Peracid->Radical Chain Propagation Acid Benzoic Acid (Dead Impurity) Peracid->Acid + Aldehyde Light UV Light / Heat Light->Aldehyde Initiation Oxygen + O2

Figure 1: The self-propagating cycle of benzaldehyde autoxidation. Note how one initiation event can degrade multiple molecules of starting material.

Module 2: Storage Protocols

To prevent the pathway above, you must break the "Fire Triangle" of chemical stability: Oxygen, Light, and Heat.

The Gold Standard (Long-Term Storage > 1 Month)

This protocol is required for maintaining >98% purity over extended periods.

ParameterSpecificationTechnical Rationale
Atmosphere Argon (Ar) Argon is denser than air (and Nitrogen).[1][2] It forms a heavy "blanket" in the vial that stays in place even when the cap is briefly opened, unlike Nitrogen which diffuses away rapidly.
Temperature 2°C to 8°C Refrigeration slows the kinetic rate of the radical propagation step.
Container Amber Glass Blocks UV radiation (290-450 nm) which acts as the primary radical initiator.
Seal Teflon-Lined Cap + Parafilm Polyethylene caps are permeable to O2 over time. A Teflon (PTFE) liner provides a chemical barrier; Parafilm acts as a secondary mechanical seal.
The Silver Standard (Active Use)

If you are using the compound daily:

  • Flush the headspace with Nitrogen after every use.

  • Store in a desiccator or a dark cabinet to avoid ambient lab light.

  • Do not leave the bottle on the benchtop exposed to fluorescent lighting for extended periods.

Module 3: Troubleshooting & FAQs

This section addresses specific observations you may encounter in the lab.

Q1: The white powder has turned into a crusty, yellowish solid. Is it usable?

Diagnosis: Severe Oxidation. Technical Insight: Pure 2,6-Dibromo-3-fluorobenzaldehyde is typically a white to off-white solid. A yellow tint often indicates the formation of conjugated impurities or trace bromine release, while "crusting" suggests the lower-melting carboxylic acid impurity is present. Action: Do not use directly. Check purity via 1H NMR. If acid content is >5%, perform the Purification Protocol (Module 4).

Q2: My NMR shows a broad singlet at 11.0–13.0 ppm. What is this?

Diagnosis: Carboxylic Acid Proton. Technical Insight: The aldehyde proton appears as a sharp singlet around 10.0–10.4 ppm . A broad peak further downfield (11+ ppm) is the carboxylic acid (-COOH) proton. Action: Integrate the aldehyde peak (1H) vs. the acid peak (1H).

  • Ratio 95:5 : Usable for crude reactions, but account for stoichiometry.

  • Ratio <90:10 : Must purify.[3][4]

Q3: Can I store this in a glovebox?

Diagnosis: Excellent Strategy. Technical Insight: A glovebox is the ultimate protection against autoxidation. However, ensure the atmosphere is strictly anhydrous. While benzaldehydes are less prone to hydrate formation than aliphatic aldehydes, rigorous exclusion of water is still best practice.

Q4: Why not just add a stabilizer like BHT?

Diagnosis: Context Dependent. Technical Insight: You can add 0.1% BHT (butylated hydroxytoluene) as a radical scavenger. However, for drug development or precise catalysis, BHT acts as an impurity that can poison metal catalysts or appear in LC-MS data. We recommend inert storage over chemical additives for research applications.

Module 4: Remediation (Purification Protocol)

If your compound has oxidized, you do not need to discard it.[5] The acid impurity is easily removed using its acidity (pKa ~3-4) vs. the neutral aldehyde.

Workflow: Acid-Base Wash

Reagents Needed:

  • Diethyl Ether or Ethyl Acetate (Reagent Grade)

  • Saturated Aqueous Sodium Bicarbonate (

    
    )
    
  • Brine (Saturated NaCl)

  • Magnesium Sulfate (

    
    )[6]
    

Step-by-Step Guide:

  • Dissolution: Dissolve the impure solid in Ethyl Acetate (approx. 10 mL per gram of solid).

  • The Wash (Critical Step): Transfer to a separatory funnel. Wash with Saturated

    
     (
    
    
    
    mL).
    • Mechanism:[1][6][7][8]

      
      .
      
    • Note: Vent the funnel frequently as

      
       gas will generate pressure.
      
  • Rinse: Wash the organic layer once with Brine to remove trapped water.

  • Dry: Pour the organic layer into an Erlenmeyer flask and add anhydrous

    
    . Let sit for 5-10 minutes.
    
  • Isolate: Filter off the solid drying agent and concentrate the filtrate under reduced pressure (Rotavap).

  • Verify: Run a quick NMR. The peak at >11 ppm should be gone.

Decision Logic for Quality Control

QC_Logic Start Inspect Sample ColorCheck Is it White/Off-White? Start->ColorCheck NMRCheck 1H NMR Analysis (Focus: 10-13 ppm) ColorCheck->NMRCheck Yes Purify Execute NaHCO3 Wash ColorCheck->Purify No (Yellow/Crusty) Decision Acid Peak Present? NMRCheck->Decision Use Proceed to Experiment Decision->Use No (<1%) Decision->Purify Yes (>5%) Purify->NMRCheck Retest

Figure 2: Quality Control Decision Matrix. Always validate purity before committing valuable reagents to a synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50998399, 2-Bromo-3,6-difluorobenzaldehyde. Retrieved from [Link]

  • Organic Syntheses (1922). Benzyl Benzoate (Mechanism of Benzaldehyde Oxidation and Purification). Org.[3] Synth. 1922, 2, 5. Retrieved from [Link]

  • Ingold, K. U. (1969).Peroxy radicals. Accounts of Chemical Research, 2(1), 1–9.

Sources

Technical Support Center: Solubilization Guide for 2,6-Dibromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Compound Profile: 2,6-Dibromo-3-fluorobenzaldehyde[1]

  • Molecular Weight: ~281.9 g/mol

  • Physicochemical Nature: Highly lipophilic halogenated aromatic.

  • Solubility Challenge: The presence of two bromine atoms at the ortho positions (2,6) and a fluorine at the meta position (3) creates a dense hydrophobic shield. While the aldehyde moiety (-CHO) is polar, the bulk of the molecule dictates a LogP estimated between 2.8 and 3.2, rendering it effectively insoluble in pure aqueous media (< 0.1 mg/mL).

  • Critical Constraint: The 2,6-dibromo substitution pattern creates significant steric hindrance around the carbonyl carbon. This affects not only solubility but also the kinetics of nucleophilic attacks (e.g., bisulfite addition) used for chemical solubilization.

This guide provides three validated workflows to achieve aqueous solubility, ranked by experimental complexity and stability requirements.

Solubilization Decision Matrix

Before selecting a protocol, determine your downstream application requirements using this logic flow.

SolubilityDecisionTree Start Start: Define Application BioAssay Biological Assay? Start->BioAssay Synthesis Chemical Synthesis / Purification? Start->Synthesis Toxicity Is DMSO/Solvent Toxic to System? BioAssay->Toxicity Conc High Concentration Needed (>10mM)? Synthesis->Conc Yes Yes Toxicity->Yes Avoid Solvents No No Toxicity->No Solvents OK Conc->Yes Need High Load Conc->No Low Load OK Method1 Method 1: Co-Solvent System (DMSO/PEG) Method2 Method 2: Surfactant/Micelles (Tween 80/SDS) Method1->Method2 If ppt occurs Method3 Method 3: Cyclodextrin Complex (HP-β-CD) Method4 Method 4: Bisulfite Adduct (Reversible Chemical Mod) Yes->Method3 Yes->Method4 No->Method1 No->Method1

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Protocol Modules

Module A: Co-Solvent Engineering (The "Quick Fix")

Best for: Low-concentration screening (< 100 µM) or chemically robust synthetic steps.

The Science: A water-miscible organic solvent disrupts the water lattice, creating "pockets" for the hydrophobic solute. Warning: The "Crash-out" Effect. Diluting a high-concentration stock directly into water often causes immediate precipitation due to the high hydrophobicity of the dibromo-motif.

Optimized Protocol:

  • Stock Preparation: Dissolve 2,6-Dibromo-3-fluorobenzaldehyde in 100% DMSO (Dimethyl sulfoxide) to a concentration of 50–100 mM. Vortex until clear.

  • Intermediate Dilution (Critical Step): Do not add stock directly to water. Instead, prepare a secondary solvent phase containing PEG-400 (Polyethylene glycol 400).

    • Mix DMSO Stock : PEG-400 : Water in a 1:4:5 ratio .

  • Final Dilution: Slowly add the mixture to your aqueous buffer under rapid stirring.

Compatibility Table:

Solvent Solubility Rating Biological Compatibility Notes
DMSO Excellent Low (< 0.1% v/v) Standard choice. Freezes at 18.5°C.
DMF Excellent Very Low Toxic. Use only for synthesis.
Ethanol Moderate Moderate Risk of acetal formation if acidic.

| PEG-400 | Good | High | Acts as a cosolvent and stabilizer. |

Module B: Molecular Encapsulation (Cyclodextrins)

Best for: In vivo studies, cell culture, or preventing oxidation.

The Science: Hydroxypropyl-


-cyclodextrin (HP-

-CD) has a hydrophobic cavity that accommodates the halogenated phenyl ring, shielding it from water while the outer shell remains hydrophilic [1].

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.
    
  • Add 2,6-Dibromo-3-fluorobenzaldehyde in excess (supersaturated).

  • Sonicate at 40°C for 45–60 minutes. The energy helps the bulky 2,6-dibromo molecule enter the cavity despite steric resistance.

  • Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.

  • Validation: Analyze filtrate by HPLC to determine soluble concentration. Expect 1–5 mM range.

Module C: The Bisulfite Adduct Strategy (Chemical Modification)

Best for: Purification, extraction, or high-concentration aqueous reactions.

The Science: Aldehydes react with sodium bisulfite (


) to form 

-hydroxy sulfonates. These are ionic salts and highly water-soluble. The Challenge: The 2,6-dibromo substituents create significant steric hindrance, slowing down the nucleophilic attack on the carbonyl carbon [2]. Standard protocols will fail without a co-solvent.

BisulfiteCycle Aldehyde Insoluble Aldehyde (Organic Phase) Adduct Water-Soluble Adduct (Aqueous Phase) Aldehyde->Adduct + Bisulfite (Slow kinetics due to sterics) Bisulfite NaHSO3 (aq) + Methanol Regen Regeneration (pH > 10 or Acid) Adduct->Regen Chemical Trigger Regen->Aldehyde Recovery

Figure 2: The reversible bisulfite adduct cycle. Note that for 2,6-disubstituted aldehydes, reaction times are prolonged.

Protocol:

  • Dissolution: Dissolve the aldehyde in a minimal amount of Methanol or DMF (essential to bring reactants together).[2]

  • Addition: Add 2–3 equivalents of saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Agitation: Vigorously stir for 2–4 hours (longer than typical aldehydes due to steric hindrance).

  • Phase Shift: The aldehyde converts to the sulfonate salt and migrates to the aqueous phase.

  • Regeneration: To recover the lipophilic aldehyde, adjust the aqueous solution to pH > 10 using NaOH or add dilute acid (

    
    ), then extract with ethyl acetate.
    

Troubleshooting & FAQs

Q1: My solution precipitated immediately upon adding water to the DMSO stock.

  • Cause: This is "solvent shock." The water molecules self-associate faster than they solvate the hydrophobic drug, forcing the drug out of solution.

  • Solution: Use the step-down dilution method . Dilute DMSO stock into PEG-400 or Propylene Glycol first, then add water. Alternatively, warm the water to 37°C before addition to increase kinetic solubility.

Q2: I am seeing a new peak on HPLC after leaving the compound in methanol.

  • Cause: Hemiacetal/Acetal formation. Aldehydes react with alcohols, especially in the presence of trace acid (often found in unbuffered water).

  • Solution: Switch to Acetonitrile or DMSO for stock solutions. If using alcohol, ensure the pH is strictly neutral (pH 7.0).

Q3: The bisulfite method isn't working; the solid won't dissolve.

  • Cause: Steric hindrance from the 2,6-dibromo groups is blocking the bisulfite ion.

  • Solution: Increase the reaction temperature to 40°C and use DMF as the co-solvent instead of methanol. The dipolar aprotic nature of DMF enhances nucleophilic attack rates [3].

Q4: Is this compound stable at physiological pH (7.4)?

  • Cause: Aldehydes are generally stable at pH 7.4, but they are susceptible to air oxidation (forming 2,6-dibromo-3-fluorobenzoic acid).

  • Solution: Degas all buffers with Nitrogen/Argon before use. Store aqueous solutions in the dark at 4°C.

Q5: Can I use Tween 80?

  • Answer: Yes. A 0.1% to 1.0% (v/v) Tween 80 solution is effective. However, ensure your detection method (e.g., UV spectroscopy) is compatible, as Tween absorbs in the lower UV range.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Brindle, C. S., et al. (2017).[2] Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol.[2][3][4] Organic Process Research & Development. Link

  • Kjell, D. P., et al. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[5] The Journal of Organic Chemistry. Link

  • PubChem. (2025).[6] 2-Bromo-3,6-difluorobenzaldehyde (Isomer Analog Data). National Library of Medicine. Link

For further assistance, contact the Application Science Team with your specific buffer composition and concentration targets.

Sources

Technical Support Center: Handling Moisture Sensitivity in 2,6-Dibromo-3-fluorobenzaldehyde Processing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Dibromo-3-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with its moisture sensitivity. As a pivotal intermediate in modern synthetic chemistry, ensuring its correct handling is paramount for achieving reproducible, high-yield results. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and innovate confidently.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid, direct answers to the most common queries encountered in the field.

Q1: Is 2,6-Dibromo-3-fluorobenzaldehyde itself highly reactive with water?

A: While 2,6-Dibromo-3-fluorobenzaldehyde does not react violently with water, its aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, a process that can be influenced by the presence of moisture and atmospheric oxygen.[1] More critically, the primary issue arises from its use in reactions that employ highly moisture-sensitive reagents (e.g., organolithiums, Grignard reagents), which are readily quenched by trace amounts of water, leading to reaction failure.[2]

Q2: Why are anhydrous conditions so critical when this compound is a solid?

A: The criticality of anhydrous conditions stems from the requirements of the reactions in which this aldehyde participates, not just the properties of the aldehyde itself. Many synthetic transformations targeting the aldehyde group, such as nucleophilic additions, Wittig reactions, or Grignard additions, rely on reagents that are powerful bases or nucleophiles.[3] These reagents react preferentially and rapidly with water, destroying the reagent and halting the desired chemical transformation.[2] Therefore, all components of the reaction—the solvent, the glassware, and the atmosphere—must be free of water.[4]

Q3: What are the immediate signs that moisture has compromised my reaction?

A: Common indicators include:

  • Failed initiation: Reactions involving organometallics often have a visual cue (color change, gentle reflux) upon initiation. Absence of this can indicate immediate quenching.

  • Low or no conversion: Thin-Layer Chromatography (TLC) or LC-MS analysis of the reaction mixture shows predominantly starting material.

  • Poor yield: Even if the reaction proceeds, the final isolated yield may be significantly lower than expected.[5]

  • Formation of byproducts: The presence of 2,6-Dibromo-3-fluorobenzoic acid suggests oxidation, while byproducts from the quenched reagent (e.g., benzene from phenyllithium) may also be detectable.

Q4: Can I use a simple drying tube instead of a full inert atmosphere setup?

A: A drying tube is suitable only for reactions that require moderately dry conditions.[6] It will not prevent atmospheric oxygen from entering the system.[7] For reactions involving highly sensitive reagents like organolithiums, a full inert atmosphere setup using a Schlenk line or a glovebox is mandatory to ensure the exclusion of both moisture and oxygen.[8][9]

Q5: How should I properly store 2,6-Dibromo-3-fluorobenzaldehyde?

A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11] For long-term storage or for researchers in humid environments, storing the container inside a desiccator or a glovebox is best practice to prevent gradual hydration of the solid and adsorption of atmospheric moisture.

Section 2: Troubleshooting Guide: Diagnosing and Solving Moisture-Related Issues

This guide provides a systematic approach to identifying and resolving common problems encountered during the processing of 2,6-Dibromo-3-fluorobenzaldehyde.

Problem 1: Low or No Product Yield in a Nucleophilic Addition Reaction
  • Symptom: Your reaction (e.g., Grignard, organolithium addition) fails to proceed. TLC and NMR analysis show only the starting aldehyde and no desired product.

  • Primary Suspect: Inactivation of the nucleophilic reagent by trace moisture.

  • Causality: Organometallic reagents are potent bases that will deprotonate water far more rapidly than they will attack the electrophilic carbonyl carbon of the aldehyde. This irreversible quenching consumes the reagent.[2]

  • Troubleshooting Workflow: Follow a logical diagnostic sequence to pinpoint the source of contamination.

G cluster_0 Diagnostic Pathway start Low / No Product Yield q1 Was the solvent from a freshly opened or properly dried source? start->q1 q2 Was glassware oven-dried (>125°C, >4h) or flame-dried under vacuum? q1->q2 Yes sol1 Action: Re-dry solvent via distillation or pass through activated alumina. q1->sol1 No q3 Was the reaction run under a positive pressure of inert gas (N2/Ar)? q2->q3 Yes sol2 Action: Implement rigorous glassware drying protocol. See Protocol 1. q2->sol2 No q4 Was the organometallic reagent recently titrated or verified? q3->q4 Yes sol3 Action: Check for leaks in the Schlenk line. Ensure bubbler shows positive pressure. q3->sol3 No sol4 Action: Titrate the reagent before use to confirm activity. q4->sol4 No end_node Root Cause Identified q4->end_node Yes sol1->q2 sol2->q3 sol3->q4 sol4->end_node

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of 2,6-Dibromo-3-fluorobenzoic Acid
  • Symptom: Characterization data (NMR, MS) confirms the presence of the corresponding carboxylic acid as a significant byproduct.

  • Primary Suspect: Oxidation of the aldehyde.

  • Causality: Aldehydes can be oxidized by atmospheric oxygen, a process that can be catalyzed by light or trace metal impurities.[1] While anhydrous conditions are primarily for moisture exclusion, a leaky inert gas setup will also allow oxygen ingress, promoting this side reaction.

  • Solution:

    • Degas Solvents: Ensure solvents are properly degassed to remove dissolved oxygen. The "freeze-pump-thaw" method is highly effective for this.[12]

    • Maintain Positive Pressure: Always maintain a slight positive pressure of inert gas (indicated by bubbling through an oil bubbler) throughout the reaction to prevent air from entering the system.[7]

    • Protect from Light: If the reaction is sensitive, wrapping the flask in aluminum foil can prevent photo-oxidation.[13]

Problem 3: Inconsistent Reaction Outcomes
  • Symptom: A reaction protocol provides good results on one attempt but fails on subsequent attempts under what appear to be identical conditions.

  • Primary Suspect: Hidden variables in the experimental setup.

  • Causality: The efficacy of anhydrous techniques is highly dependent on meticulous and consistent execution. A small, overlooked detail, such as using a syringe that was not properly dried or a slight leak in the gas line, can lead to failure.[8]

  • Solution:

    • Standardize Protocols: Develop and strictly adhere to a Standard Operating Procedure (SOP) for all anhydrous work.

    • Check Septa: Rubber septa degrade with repeated punctures. Always use a fresh septum or a new position on the septum for critical reactions. Using a small amount of grease can help the septum self-seal after puncture.[14]

    • Verify Inert Gas Purity: Ensure the inert gas source is of high purity and that the gas lines are not contaminated.

Section 3: Core Experimental Protocols for Anhydrous Processing

Adherence to these validated protocols is essential for success.

Protocol 1: Preparation of Reaction Glassware

Glass surfaces have a microscopic layer of adsorbed water that must be removed.[4][6]

Method A: Oven Drying (Preferred for most applications)

  • Clean all required glassware (reaction flask, magnetic stir bar, dropping funnel, condenser) thoroughly and perform a final rinse with deionized water.

  • Place the glassware in a laboratory oven at >125 °C for a minimum of 4 hours, though overnight is standard practice.[12]

  • Immediately assemble the hot glassware (e.g., place the condenser on the flask) and connect it to a Schlenk line or manifold.[12]

  • Evacuate the glassware under high vacuum while it is still hot and then backfill with dry, inert gas. Repeat this vacuum/backfill cycle three times.[9]

  • Allow the glassware to cool to room temperature under a positive pressure of inert gas.

Method B: Flame Drying (For rapid preparation)

  • Assemble the cleaned glassware on the Schlenk line.

  • While pulling a high vacuum, gently heat the entire surface of the glassware with a heat gun or a soft flame from a Bunsen burner.[6]

  • Caution: Heat evenly to avoid thermal shock and glass breakage. Pay close attention to joints and areas that might trap moisture.

  • Continue heating until all visible condensation has been removed.

  • Allow the glassware to cool to room temperature under high vacuum before backfilling with inert gas.

Protocol 2: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)

A Schlenk line provides a dual manifold for vacuum and inert gas, allowing for the safe handling of air-sensitive reagents.[8]

G cluster_0 Schlenk Line Setup InertGas Inert Gas Source (N2 or Ar Cylinder) Manifold Vacuum Manifold Inert Gas Manifold InertGas->Manifold:gas Gas In Bubbler Oil Bubbler (Pressure Release) Manifold:gas->Bubbler Pressure Vent Flask Reaction Flask (Assembled & Dried) Manifold->Flask Dual-Control Stopcock VacuumPump VacuumPump Manifold:vac->VacuumPump To Pump Septum Rubber Septum Flask->Septum Sealed with

Caption: Schematic of a standard Schlenk line setup.

  • Ensure your dried glassware is securely clamped and connected to the Schlenk line via a flexible hose.

  • Perform three vacuum/inert gas backfill cycles to render the vessel inert.[9]

  • Dissolve the 2,6-Dibromo-3-fluorobenzaldehyde in the required volume of anhydrous solvent, which should be added via a dry syringe (see Protocol 3).

  • Maintain a gentle, positive flow of inert gas throughout the experiment, confirmed by a slow, steady bubbling rate (e.g., 1 bubble every 5-10 seconds) in the oil bubbler.[7]

Protocol 3: Anhydrous Solvent/Reagent Transfer via Syringe

This technique prevents the introduction of atmosphere into the reaction vessel.[15]

  • Prepare the Syringe: Dry the syringe (glass body and plunger separately) in an oven.[7] Assemble it while hot and flush thoroughly with inert gas from the Schlenk line as it cools. A simple way to do this is to repeatedly draw inert gas into the syringe and expel it at least 10 times.[7]

  • Withdraw the Liquid: Puncture the septum on the reagent or solvent bottle. First, draw a small amount of inert gas from the headspace of the bottle into the syringe.

  • Immerse the needle tip below the liquid surface and slowly draw the desired volume. Over-pull slightly past the desired volume mark.

  • Remove Bubbles & Set Volume: Invert the syringe and push the gas bubble out. Carefully depress the plunger until the liquid is at the exact desired volume mark.

  • Create Gas Buffer: Before removing the needle from the reagent bottle, pull a small volume (~0.2 mL) of inert gas from the headspace into the syringe. This "gas buffer" prevents any liquid from dripping from the needle tip during transfer and is the first thing injected into the reaction flask.[16]

  • Deliver the Liquid: Swiftly and carefully puncture the septum on your reaction flask and deliver the gas buffer first, followed by the liquid reagent.

Section 4: Comparative Data Table

This table provides key physical data for 2,6-Dibromo-3-fluorobenzaldehyde and related compounds for quick reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )FormReference
2,6-Dibromo-3-fluorobenzaldehyde C₇H₃Br₂FO281.91SolidInferred from similar compounds
3,6-Dibromo-2-fluorobenzaldehydeC₇H₃Br₂FO281.91Solid[17]
3-Bromo-2,6-difluorobenzaldehydeC₇H₃BrF₂O221.00Crystals or powder[18][19]
2-Bromo-3,6-difluorobenzaldehydeC₇H₃BrF₂O221.00Solid[20]
2-Bromo-6-fluorobenzaldehydeC₇H₄BrFO203.01Solid Powder[10]

References

  • ResearchGate. (2016). How can I do dibromination on 2-fluorobenzaldehyde? [Online] Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Online] Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 2-Bromo-3,6-difluorobenzaldehyde. [Online] Available at: [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Online] Available at: [Link]

  • Wikipedia. Fluorobenzaldehyde. [Online] Available at: [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Online] Available at: [Link]

  • MIT Department of Chemistry. Handling air-sensitive reagents AL-134. [Online] Available at: [Link]

  • YouTube. (2022). Electrophilic substitution reactions of benzaldehyde. [Online] Available at: [Link]

  • ResearchGate. (2021). Scheme 5: Dissociation pathways of benzaldehyde. [Online] Available at: [Link]

  • Reddit. (2024). Oven-dried glassware. [Online] Available at: [Link]

  • Applied and Environmental Microbiology. (1995). Transformations of Halogenated Aromatic Aldehydes by Metabolically Stable Anaerobic Enrichment Cultures. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (2019). The Dark Side of Fluorine. [Online] Available at: [Link]

  • Fiveable. (2025). Inert atmosphere Definition. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2022). 1.2F: Drying Glassware. [Online] Available at: [Link]

  • Quimivita. (2025). Best practices for handling chemical reagents to prevent cross-contamination. [Online] Available at: [Link]

  • Journal of Fine Chemical Engineering. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Online] Available at: [Link]

  • MDPI. (2009). Bacterial Degradation of Aromatic Compounds. [Online] Available at: [Link]

  • Wikipedia. Air-free technique. [Online] Available at: [Link]

  • Google Patents. (2010). Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • ResearchGate. Molecular structures of substituted benzaldehydes 1-50 (training set).... [Online] Available at: [Link]

  • ResearchGate. (2025). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. [Online] Available at: [Link]

  • Organic Syntheses. p-BROMOBENZALDEHYDE. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.6: Degradation. [Online] Available at: [Link]

  • Semantic Scholar. (2001). Preparation of 2,6-dialkoxybenzaldehydes. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. [Online] Available at: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: GC-MS Identification of 2,6-Dibromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS fragmentation patterns for identifying 2,6-Dibromo-3-fluorobenzaldehyde Content Type: Publish Comparison Guide

Executive Summary

2,6-Dibromo-3-fluorobenzaldehyde (CAS: 891180-59-9) is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its structural specificity—defined by the ortho-positioning of two bromine atoms flanking the aldehyde group—presents unique analytical challenges.

This guide provides a definitive technical framework for identifying this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike standard spectral libraries which may lack specific regioisomer data, this guide synthesizes first-principle fragmentation mechanics with comparative analysis against common impurities (e.g., 2,4-dibromo isomers).[1] We focus on the "Ortho Effect" and isotopic signatures as the primary determinants for validation.

Experimental Methodology

To ensure reproducibility and valid comparison with the data presented below, the following standardized protocol is recommended. This workflow minimizes thermal degradation, which can be significant for poly-halogenated aldehydes.[1]

Protocol: GC-MS Acquisition Parameters
ParameterSettingRationale
Inlet Temperature 250 °CSufficient for volatilization without inducing thermal de-bromination.[1]
Injection Mode Split (10:1)Prevents column saturation; crucial for observing minor isotope peaks.[1]
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)Standard non-polar phase separates isomers based on boiling point and dipole moment.[1]
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times for isomer differentiation.[1]
Oven Program 80°C (1 min) → 20°C/min → 280°C (5 min)Rapid ramp preserves peak shape; final hold elutes heavy byproducts.[1]
Ion Source Electron Ionization (EI), 70 eVStandard energy required for reproducible fragmentation libraries.[1]
Source Temp 230 °CPrevents condensation of high-boiling halogenated fragments.[1]
Scan Range m/z 50 – 350Covers molecular ion cluster and all diagnostic low-mass fragments.

Fragmentation Analysis: The "Fingerprint"

The identification of 2,6-Dibromo-3-fluorobenzaldehyde relies on two pillars: the Isotopic Cluster Analysis and the Fragmentation Pathway .

Molecular Ion Cluster (M⁺)

The most diagnostic feature is the molecular ion cluster. Bromine exists naturally as


Br (50.7%) and 

Br (49.3%).[1] A molecule with two bromine atoms exhibits a characteristic 1:2:1 intensity ratio.
  • Nominal Mass (M): 280 (m/z)[1]

  • Observed Pattern:

    • m/z 280: (

      
      Br, 
      
      
      
      Br) — Relative Abundance: ~50%[1]
    • m/z 282: (

      
      Br, 
      
      
      
      Br) — Relative Abundance: ~100% (Base Peak of cluster)[1]
    • m/z 284: (

      
      Br, 
      
      
      
      Br) — Relative Abundance: ~50%[1]

Critical Check: If your spectrum shows a 3:1 ratio (indicative of Cl) or a 1:1 ratio (single Br), the sample is misidentified.[1]

Mechanistic Fragmentation Pathway

The fragmentation is driven by the stability of the aromatic ring and the lability of the aldehyde hydrogen.

  • 
    -Cleavage (Loss of H[1]•):  The aldehyde hydrogen is lost to form the stable acylium ion. This shifts the cluster from 280/282/284 to 279/281/283 .
    
  • Loss of Carbon Monoxide (CO): The acylium ion ejects neutral CO (28 Da), resulting in the phenyl cation cluster at 251/253/255 .[1]

  • Secondary Loss of Bromine: The phenyl cation loses a bromine radical (Br•). This collapses the 1:2:1 triplet into a 1:1 doublet at m/z 172/174 (corresponding to the monobromo-fluoro-phenyl cation).

Visualization: Fragmentation Mechanism

Fragmentation M Molecular Ion (M+) [C7H3Br2FO]+ m/z 280, 282, 284 (1:2:1 Pattern) Acylium Acylium Ion [M-H]+ [C7H2Br2FO]+ m/z 279, 281, 283 M->Acylium - H• (1 Da) Alpha Cleavage Phenyl Phenyl Cation [M-HCO]+ [C6H2Br2F]+ m/z 251, 253, 255 M->Phenyl - CHO• (29 Da) Direct Loss Acylium->Phenyl - CO (28 Da) Decarbonylation MonoBromo Monobromo Cation [M-HCO-Br]+ [C6H2BrF]+ m/z 172, 174 (1:1 Pattern) Phenyl->MonoBromo - Br• (79/81 Da) C-Br Cleavage Benzyne Benzyne-type Fragment [C6HBrF]+ m/z ~93 MonoBromo->Benzyne - Br• Secondary Loss

Figure 1: Proposed fragmentation pathway for 2,6-Dibromo-3-fluorobenzaldehyde under 70 eV Electron Ionization.

Comparative Analysis: Distinguishing Isomers

The primary challenge is distinguishing the 2,6-isomer from its regioisomers, such as 2,4-Dibromo-6-fluorobenzaldehyde . While the mass fragments are identical in mass, their relative intensities and retention times differ due to the "Ortho Effect."

The Ortho Effect & Steric Inhibition

In the 2,6-isomer, the aldehyde group is flanked by two bulky halogens (Br and F). This steric crowding prevents the carbonyl group from achieving coplanarity with the benzene ring.[2]

  • Consequence 1: The bond between the ring and the carbonyl carbon is weakened.

  • Consequence 2: The loss of the aldehyde group (M - CHO) is often more pronounced in 2,6-disubstituted isomers compared to 2,4-isomers where one ortho position is open.[1]

Comparison Table: 2,6-Dibromo vs. 2,4-Dibromo Isomer
Feature2,6-Dibromo-3-fluorobenzaldehyde (Target)2,4-Dibromo-6-fluorobenzaldehyde (Alternative)
Steric Environment High: Aldehyde flanked by Br and F.Moderate: Aldehyde flanked by F and H.
[M-CHO]⁺ Intensity High: Steric relief favors ejection of the formyl group.[1]Moderate: Planarity is partially accessible; H-loss is competitive.[1]
[M-H]⁺ Intensity Lower: Formation of acylium ion is sterically hindered.[1]Higher: Acylium ion is more stable due to better resonance.[3]
Retention Time Earlier (Lower): Twisted geometry reduces interaction with stationary phase.[1]Later (Higher): More planar structure interacts strongly with column.[1]
Key Diagnostic Ratio of m/z 253 (Phenyl) to m/z 281 (Acylium) is > 1.0 .[1]Ratio of m/z 253 to m/z 281 is usually < 1.0 .
Decision Tree for Identification

DecisionTree Start Analyze Spectrum (Isotope Pattern) Isotope Is M+ Cluster 1:2:1? Start->Isotope MassCheck Is M+ at m/z 280/282/284? Isotope->MassCheck Yes ResultFail Not a Dibromo Compound Isotope->ResultFail No (e.g., 3:1 or 1:1) RatioCheck Ratio [M-29] / [M-1] (Phenyl / Acylium) MassCheck->RatioCheck Yes MassCheck->ResultFail No ResultTarget Target Identified: 2,6-Dibromo-3-fluoro RatioCheck->ResultTarget High (>1.0) (Ortho Effect) ResultIso Isomer Suspected: 2,4-Dibromo-6-fluoro RatioCheck->ResultIso Low (<1.0) (Stable Acylium)

Figure 2: Logical decision tree for differentiating the target compound from common regioisomers.

References

  • Doc Brown's Chemistry. (2025).[1] Mass spectrum of benzaldehyde - fragmentation pattern. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024).[1] Ortho effect in mass spectrometry of substituted benzenes. NIST Mass Spectral Library.[4] Retrieved from [Link][1]

  • Banerji, K. K. (1988).[1] Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes. Proceedings of the Indian Academy of Sciences, 100(5), 397-403.[5] Retrieved from [Link]

  • Ceraulo, L., et al. (1996).[1][6] A hidden ortho effect in the electron ionisation mass spectra of some 2′-alkyl substituted 2- and 3-thiophenecarboxanilides. European Journal of Mass Spectrometry. Retrieved from [Link]

Sources

The Strategic Advantage of 3-Fluoro Substitution: A Comparative Guide to Enhancing Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data for researchers, scientists, and drug development professionals.

Introduction: The Unique Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, few elements have proven as transformative as fluorine.[1][2] Its strategic incorporation into small molecules is a cornerstone of medicinal chemistry, often converting a promising lead compound into a viable drug candidate.[2] This is evidenced by the fact that over half of newly approved small-molecule drugs now contain at least one fluorine atom.[2] The unique physicochemical properties of fluorine—its small van der Waals radius (1.47 Å), which is only slightly larger than hydrogen (1.20 Å), combined with its extreme electronegativity (3.98 on the Pauling scale)—allow it to act as a "super-hydrogen" mimic with profound electronic effects.[3]

While fluorination is a broad strategy, the specific position of the fluorine atom dictates its impact. This guide provides an in-depth analysis of a particularly powerful, albeit context-dependent, modification: the introduction of a fluorine atom at the 3-position of an aromatic ring. We will explore the mechanistic rationale behind this substitution, present case studies with comparative experimental data against their non-fluorinated analogs, and provide detailed protocols for validating these effects in a laboratory setting.

The Mechanistic Underpinnings of the 3-Fluoro Effect

The introduction of a fluorine atom, particularly at the 3-position of a phenyl ring, can powerfully modulate a molecule's bioactivity through several interconnected mechanisms. These changes are not universally beneficial and must be evaluated empirically, but they offer a potent toolkit for lead optimization.[1]

Enhancing Metabolic Stability

One of the most common applications of fluorination is to block metabolic "soft spots."[1][4] Many drug candidates fail due to rapid oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[5] A common site for this oxidation is an electron-rich aromatic C-H bond. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, we leverage the exceptional strength of the C-F bond (typically >109 kcal/mol) compared to a C-H bond.[4] This substitution effectively shields the site from enzymatic attack, slowing down the rate of clearance and increasing the compound's half-life and overall exposure.[3][4]

Metabolic_Blocking cluster_0 Non-Fluorinated Analog cluster_1 3-Fluoro Analog Molecule_H Drug-C-H Metabolite Drug-C-OH (Metabolite) Molecule_H->Metabolite CYP450 Oxidation (Rapid) Molecule_F Drug-C-F No_Reaction Metabolism Blocked Molecule_F->No_Reaction C-F bond resists oxidation

Caption: Metabolic blocking by 3-fluoro substitution.

Modulating Binding Affinity and Conformation

The high electronegativity of fluorine creates a strong dipole moment in the C-F bond, which can significantly alter the electronic environment of the entire molecule.[3] This has two major consequences for receptor binding:

  • Direct Interactions: The partially negative charge on the fluorine atom can engage in favorable electrostatic or dipole-dipole interactions with complementary polar residues (e.g., backbone amides or charged amino acids) in the target's binding pocket.[6]

  • Conformational Control: The electronic influence of fluorine can alter the pKa of nearby functional groups or bias the molecule's rotational preference (conformation), locking it into a more bioactive shape for optimal receptor fit.[1]

These subtle electronic effects can lead to significant improvements in binding affinity (Ki) and potency (IC50).[7]

Receptor_Binding cluster_0 Non-Fluorinated Analog cluster_1 3-Fluoro Analog Receptor Receptor Binding Pocket H-Bond Donor (e.g., -NH) Analog_H Analog-C-H Analog_H->Receptor:f1 Weak or No Interaction Analog_F Analog-C-F (δ-) Analog_F->Receptor:f1 Favorable Dipole Interaction (Enhanced Affinity)

Caption: Enhanced receptor binding via 3-fluoro substitution.

Case Studies: 3-Fluoro vs. Non-Fluorinated Analogs

The theoretical benefits of 3-fluoro substitution are best illustrated through empirical data. The impact is highly dependent on the specific molecular scaffold and the target protein's topology.

Case Study 1: Modulating T-Cell Receptor (TCR) Binding

In a study examining the interaction of an antigenic peptide with a T-Cell Receptor (TCR), researchers replaced a central tyrosine residue with various fluorinated phenylalanine analogs.[6] The goal was to modulate binding affinity in a controlled manner. Their findings demonstrated that strategic fluorination could selectively enhance binding.[6]

CompoundSubstitution at Phenylalanine RingTCR Binding Affinity (Kᴅ, µM)Fold Change vs. Non-Fluorinated
Parent Peptide Non-Fluorinated (Tyrosine)2.11.0x (Baseline)
3F-Analog 3-fluoro-phenylalanine~1.05~2.0x Stronger
4F-Analog 4-fluoro-phenylalanine~0.7~3.0x Stronger
3,4-diF-Analog 3,4-difluoro-phenylalanine0.46~5.0x Stronger

Data synthesized from Blevins et al., 2016.[6]

Analysis: The introduction of a single fluorine atom at the 3-position resulted in a two-fold enhancement in binding affinity for the A6 TCR.[6] This highlights how a minimal, sterically conservative change can create favorable interactions within the binding site, likely through the "polar hydrophobicity" of the fluorine atom.[6]

Case Study 2: Impact on µ-Opioid Receptor Agonism

A study investigating fentanyl analogs explored the effect of fluorination at different positions on the N-phenyl ring on µ-opioid receptor agonism.[8] The results showed a striking positional dependence, where the 3-fluoro substitution was detrimental to activity compared to other isomers.

Fentanyl Analog SeriesAgonistic Activity Rank
Non-Fluorinated Analogs Fentanyl > Butyrylfentanyl > Acetylfentanyl
Fluorinated Analogs 2-Fluoro Analogs > 4-Fluoro Analogs > 3-Fluoro Analogs

Data synthesized from Kanamori et al., 2021.[8]

Analysis: Among the fluorinated analogs, those with a 3-fluoro substitution consistently showed the weakest agonistic activity.[8] This serves as a critical counterexample, demonstrating that the electronic perturbation from a 3-fluoro group can also disrupt essential binding interactions or induce an unfavorable conformation, leading to a loss of potency. This underscores the necessity of empirical testing for every new scaffold.

Experimental Validation: A Practical Guide

To empirically determine the impact of 3-fluoro substitution, two fundamental assays are indispensable: the metabolic stability assay and the receptor binding assay.

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs, contained within HLM.[5][9] A slower rate of disappearance indicates higher metabolic stability.

Causality: We use HLMs because they are a cost-effective and well-characterized subcellular fraction containing a high concentration of the most relevant drug-metabolizing enzymes.[5] The cofactor NADPH is required to initiate the enzymatic reaction.[5] By monitoring the parent compound's disappearance over time, we can calculate its intrinsic clearance.

Metabolic_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A 1. Prepare Test Compound Stock (e.g., 10 mM in DMSO) D 4. Pre-incubate HLM & Compound (1 µM final conc.) A->D B 2. Thaw & Dilute HLM (e.g., to 0.5 mg/mL in buffer) B->D C 3. Prepare NADPH Solution (Cofactor, e.g., 1 mM) E 5. Initiate Reaction (Add NADPH) C->E D->E F 6. Aliquot & Quench Reaction (at T=0, 5, 15, 30, 45 min) with Acetonitrile + Internal Std. E->F G 7. Centrifuge to Pellet Protein F->G H 8. Analyze Supernatant by LC-MS/MS G->H I 9. Plot ln(% Remaining) vs. Time H->I J 10. Calculate Half-Life (t½) & Intrinsic Clearance (Clint) I->J

Caption: Workflow for In Vitro Metabolic Stability Assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the non-fluorinated and 3-fluoro analogs in DMSO.

    • On the day of the assay, thaw pooled human liver microsomes (e.g., from XenoTech) on ice and dilute to a working concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[10][11]

    • Prepare a solution of the NADPH cofactor in the same buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the diluted microsomes to achieve a final concentration of 1 µM. Include positive controls (e.g., Dextromethorphan) and negative controls (minus cofactor).[10]

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[5][10]

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the percentage of compound remaining at each time point relative to T=0.

    • Determine the half-life (t½) by plotting the natural logarithm of the percent remaining against time.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to a target receptor.[12][13]

Causality: This is the gold standard for quantifying binding affinity.[12] It relies on the principle of competitive displacement. A lower IC50 (the concentration of test compound required to displace 50% of the radioligand) indicates a higher affinity for the receptor. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[14]

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Separation & Analysis A 1. Prepare Receptor Membranes (from tissue or cell lines) D 4. Combine Membranes, Radioligand, & Test Compound in 96-well plate A->D B 2. Prepare Radioligand Solution (Fixed concentration, e.g., ³H-ligand) B->D C 3. Prepare Test Compound Dilutions (e.g., 10-point, 5-log range) C->D E 5. Incubate to Equilibrium (e.g., 60 min at 30°C) D->E F 6. Separate Bound from Free Ligand (Rapid vacuum filtration) E->F G 7. Wash Filters to Remove Non-specific Binding F->G H 8. Measure Radioactivity (Scintillation counting) G->H I 9. Plot % Inhibition vs. [Compound] H->I J 10. Calculate IC50 and Ki I->J

Caption: Workflow for Competitive Radioligand Binding Assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare receptor membranes from homogenized tissue or cultured cells expressing the target of interest.[14]

    • Prepare serial dilutions of the non-fluorinated and 3-fluoro analogs over a wide concentration range (e.g., 5 log units).

    • Prepare a solution of the radioligand at a fixed concentration, typically near its dissociation constant (Kd).

  • Incubation:

    • In a 96-well plate, combine the receptor membranes, the radioligand, and varying concentrations of the test compound.[14]

    • Include controls for total binding (no test compound) and non-specific binding (excess non-radiolabeled ligand).

    • Incubate the plate until binding reaches equilibrium (e.g., 60 minutes at 30°C).[14]

  • Separation and Detection:

    • Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat, which traps the membranes.[12][14]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding at each concentration of the test compound.

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Conclusion: Strategic Application of 3-Fluoro Substitution

The strategic introduction of a fluorine atom at the 3-position of a lead compound is a powerful, yet nuanced, tool in the medicinal chemist's arsenal. As demonstrated, this modification can profoundly enhance bioactivity by blocking metabolic degradation and improving receptor binding affinity.[1][3][7] However, the case of the fentanyl analogs provides a crucial reminder that the effects are highly context-dependent and can also be detrimental.[8] There is no substitute for empirical validation. By employing rigorous, well-controlled comparative assays as outlined in this guide, researchers can systematically evaluate the impact of 3-fluoro substitution, enabling data-driven decisions to accelerate the journey from a promising molecule to a successful therapeutic agent.

References

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Google Cloud URL
  • Title: Full article: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL
  • Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL
  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC - NIH URL
  • Title: The role of fluorine in medicinal chemistry Source: PubMed URL
  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL
  • Title: metabolic stability in liver microsomes Source: Mercell URL
  • Title: Competitive Radioligand Binding Assays Source: Alfa Cytology URL
  • Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL
  • Title: Microsomal Stability Source: Cyprotex ADME-Tox Solutions | Evotec URL
  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL
  • Title: Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner Source: PMC - NIH URL
  • Title: Metabolic Stability Assays Source: Merck Millipore URL
  • Title: Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System Source: PubMed URL

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 2,6-Dibromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a molecule as specific as 2,6-Dibromo-3-fluorobenzaldehyde, a substituted aromatic aldehyde with significant potential as a building block in medicinal chemistry, rigorous purity assessment through elemental analysis is not merely a procedural step but a foundational pillar of quality control. This guide provides an in-depth comparison of the primary analytical techniques and standards for determining the elemental composition of this compound, grounded in scientific principles and practical laboratory considerations.

The Critical Role of Elemental Analysis for 2,6-Dibromo-3-fluorobenzaldehyde

2,6-Dibromo-3-fluorobenzaldehyde (C₇H₃Br₂FO) is a compound whose synthetic utility is intrinsically linked to its precise stoichiometry. The presence of two bromine atoms and a fluorine atom on the benzaldehyde scaffold dictates its reactivity and the ultimate structure of any derived active pharmaceutical ingredient (API). Inaccurate elemental composition can indicate the presence of impurities, such as residual starting materials, by-products from the synthesis, or isomers, which can have profoundly different toxicological and pharmacological profiles. Therefore, verifying the elemental percentages of Carbon (C), Hydrogen (H), Bromine (Br), and Fluorine (F) is a critical quality attribute.

Theoretical Elemental Composition

Before delving into analytical methodologies, establishing the theoretical elemental composition of 2,6-Dibromo-3-fluorobenzaldehyde is essential. Based on its molecular formula (C₇H₃Br₂FO) and a molecular weight of 281.90 g/mol , the expected elemental percentages are:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.011784.07729.82
HydrogenH1.00833.0241.07
BromineBr79.9042159.80856.69
FluorineF18.998118.9986.74
OxygenO15.999115.9995.68

Note: The percentage of oxygen is typically determined by difference.

A Comparative Analysis of Key Analytical Techniques

The determination of elemental composition in halogenated organic compounds like 2,6-Dibromo-3-fluorobenzaldehyde necessitates techniques that can effectively handle the sample matrix and provide accurate quantification of each element. The three primary methods are Combustion Analysis, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), and Ion Chromatography (IC).

TechniquePrincipleAnalytes DeterminedSample StateAdvantagesLimitations
Combustion Analysis (Schöniger Flask) Sample is combusted in a pure oxygen atmosphere. The resulting gases are absorbed into a specific solution, and the elements are then determined by titration or other means.[1]C, H, N, S, Halogens (Br, F)SolidWell-established, cost-effective, provides direct determination of C and H.Can be labor-intensive, may have interferences with mixed halogens, not ideal for trace analysis.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) After sample digestion, the sample is introduced into an argon plasma, which excites the atoms. The emitted light at characteristic wavelengths is measured to quantify the elements.[2][3]Br, and other elements (but not ideal for F, C, H)Liquid (after digestion)High throughput, multi-element capability, excellent sensitivity for many elements.Indirect analysis for halogens, requires complete sample digestion which can be challenging for organic solids, poor performance for fluorine.
Ion Chromatography (IC) After combustion and absorption, or direct extraction, the sample solution is passed through an ion-exchange column to separate the halide ions (Br⁻, F⁻), which are then detected by conductivity.[4][5]Anions (Br⁻, F⁻)LiquidHigh selectivity and sensitivity for anions, can separate different halide species.Indirect analysis requiring sample preparation (combustion or extraction), not suitable for C and H determination.

Experimental Protocols: A Step-by-Step Approach

To provide a practical framework, the following sections detail the methodologies for each technique.

Combustion Analysis: The Schöniger Flask Method

This classic and robust method is a cornerstone for halogen determination in organic compounds.

Caption: Workflow for Schöniger Flask Combustion.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5 mg of 2,6-Dibromo-3-fluorobenzaldehyde onto a piece of halogen-free filter paper. Fold the paper to encapsulate the sample securely and attach a fuse strip.

  • Flask Preparation: Add a suitable absorption solution (e.g., a dilute solution of sodium hydroxide and hydrogen peroxide) to a heavy-walled Schöniger flask. Purge the flask with pure oxygen.

  • Combustion: Ignite the fuse and quickly insert the sample holder into the flask, sealing it tightly. The combustion will proceed rapidly in the oxygen-rich environment.

  • Absorption: After combustion is complete, shake the flask vigorously to ensure all gaseous products (hydrogen bromide and hydrogen fluoride) are absorbed into the solution.

  • Analysis:

    • Bromide: The bromide ions in the absorption solution can be determined by potentiometric titration with a standardized silver nitrate solution.

    • Fluoride: The fluoride ions can be determined using an ion-selective electrode (ISE) or by ion chromatography.

Causality: The complete combustion in pure oxygen is crucial to break down the stable aromatic ring and convert the covalently bonded halogens into their ionic forms (Br⁻ and F⁻), which are soluble in the absorption solution and can be quantified.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for multi-element analysis, but its application to halogenated organic solids requires a critical sample preparation step.

Caption: Workflow for ICP-OES analysis of bromine.

Protocol:

  • Microwave-Assisted Acid Digestion:

    • Accurately weigh approximately 50 mg of 2,6-Dibromo-3-fluorobenzaldehyde into a clean microwave digestion vessel.

    • Add a mixture of concentrated nitric acid (HNO₃) and hydrogen peroxide (H₂O₂).[6]

    • Seal the vessel and place it in a microwave digestion system.

    • Apply a pre-programmed temperature ramp and hold sequence to ensure complete digestion of the organic matrix. A typical program might involve ramping to 200°C and holding for 20 minutes.

    • After cooling, carefully open the vessel and dilute the digestate to a known volume (e.g., 50 mL) with deionized water.

  • ICP-OES Analysis:

    • Calibrate the ICP-OES instrument with a series of bromine standards prepared in a matrix similar to the digested samples.

    • Aspirate the diluted sample solution into the instrument's nebulizer, which creates a fine aerosol.

    • The aerosol is transported to the argon plasma, where the high temperature desolvates, atomizes, and excites the bromine atoms.

    • The excited bromine atoms emit light at specific wavelengths, and the intensity of this emission is measured by the detector.

    • The concentration of bromine in the sample is determined by comparing its emission intensity to the calibration curve.

Causality: The microwave digestion is the critical step that breaks down the organic molecule and liberates the bromine into a soluble, inorganic form that can be introduced into the plasma for excitation and detection. The choice of acids is important to ensure complete oxidation of the organic matter without losing the analyte.

Ion Chromatography (IC)

Ion chromatography is the preferred method for the simultaneous determination of multiple halide ions with high sensitivity and selectivity.

Caption: Workflow for Ion Chromatography analysis.

Protocol:

  • Sample Preparation (Combustion): The most reliable method for preparing a solid organic sample for IC is combustion, as described in the Schöniger flask protocol. This ensures the complete conversion of organobromine and organofluorine to their ionic forms.

  • IC Analysis:

    • Calibrate the ion chromatograph with a series of standards containing known concentrations of bromide and fluoride.

    • Inject a filtered aliquot of the absorption solution from the combustion step into the IC system.

    • The sample is carried by an eluent (e.g., a carbonate-bicarbonate solution) through a guard column and then an analytical anion-exchange column.[7]

    • The bromide and fluoride ions are separated based on their affinity for the stationary phase of the column.

    • After separation, the eluent and analyte ions pass through a suppressor, which reduces the conductivity of the eluent and enhances the signal of the analyte ions.

    • The separated bromide and fluoride ions are detected by a conductivity detector.

    • The concentration of each ion is determined by comparing its peak area to the calibration curve.

Causality: The ion-exchange column is the heart of the separation, allowing for the distinct elution and subsequent quantification of different halide ions from a single sample injection. The suppressor is crucial for achieving the low detection limits required for trace analysis.

Commercially Available Standards and Reference Materials

The accuracy of any elemental analysis is contingent upon the quality of the calibration standards. For the analysis of 2,6-Dibromo-3-fluorobenzaldehyde, several types of standards are relevant:

  • Certified Reference Materials for Halogens: For calibrating the analytical instrumentation, it is essential to use certified reference materials.

    • Sigma-Aldrich (Merck): Offers a range of TraceCERT® certified reference materials for ion chromatography, including bromide and fluoride standards.[10] These are traceable to the International System of Units (SI) and are produced under ISO 17034 accreditation.[10]

    • NIST (National Institute of Standards and Technology): Provides a variety of Standard Reference Materials (SRMs), including isotopic standards for bromine (SRM 977) and materials certified for fluoride content in various matrices. While not organic standards for this specific compound, they are invaluable for instrument calibration and method validation.

Conclusion and Recommendations

For the comprehensive and reliable elemental analysis of 2,6-Dibromo-3-fluorobenzaldehyde, a multi-faceted approach is recommended.

  • For routine purity assessment and confirmation of major elemental composition (C, H, Br, F), combustion analysis using the Schöniger flask method is a robust and cost-effective technique. It provides direct measurement and is well-suited for the high concentrations of halogens in this molecule.

  • When higher throughput and multi-element screening (for elements other than C, H, F) are required, ICP-OES following microwave digestion is a viable option for bromine determination. However, the challenges associated with complete digestion and the technique's limitations for fluorine must be considered.

  • For the most accurate and sensitive quantification of both bromide and fluoride, ion chromatography following combustion is the gold standard. Its ability to separate and individually quantify the halide ions is a significant advantage, particularly if mixed halogen impurities are suspected.

Ultimately, the choice of analytical technique will depend on the specific requirements of the analysis, including the desired level of accuracy, the number of samples, and the available instrumentation. Regardless of the method chosen, the use of appropriate certified reference materials for instrument calibration is non-negotiable to ensure the integrity and defensibility of the analytical data. This rigorous approach to elemental analysis is fundamental to advancing drug development programs with well-characterized and high-purity chemical entities.

References

  • Orion Cientific. 2,6-Dibromo-3-fluorobenzaldehyde, Package: 2g, Laibo Chem. [Link]

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